(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine
Beschreibung
Eigenschaften
IUPAC Name |
(2R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJWRBBRNOCYRE-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In Vitro Receptor Binding Affinity of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine: A Technical Guide
Executive Summary
The rational design of neurotherapeutics relies heavily on rigidified pharmacophores that mimic endogenous neurotransmitters. (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine (also known as (R)-6-fluoro-2-aminotetralin) represents a highly specialized structural scaffold utilized in the interrogation of monoamine G protein-coupled receptors (GPCRs). By locking the ethylamine side chain of dopamine into a tetralin ring system, this compound restricts conformational freedom, thereby enhancing receptor subtype selectivity[1].
This whitepaper provides an in-depth mechanistic analysis and a self-validating methodological framework for determining the in vitro receptor binding affinity of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine. Designed for drug development professionals, this guide details the causality behind structural modifications, the exact experimental protocols required for radioligand binding assays, and the mathematical principles governing data validation.
Pharmacological Rationale & Structural Causality
The 2-aminotetralin system is a classic dopaminergic and serotonergic ligand scaffold. The structural causality of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine is defined by three critical features:
-
Conformational Restriction: The tetralin core mimics the anti-conformation of dopamine, which is the bioactive conformation required for binding to the orthosteric site of D2-like receptors[1].
-
Stereoselectivity: The (R)-enantiomer dictates the spatial orientation of the basic amine. This ensures optimal electrostatic interaction (salt bridge formation) with the conserved Aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of the GPCR[1].
-
Halogenation (C6-Fluoro Substitution): Unlike the vulnerable hydroxyl groups in classic compounds like 7-OH-DPAT, the fluorine atom at the C6 position serves a dual purpose. First, it acts as a bioisostere that modulates the lipophilicity and pKa of the molecule without being subjected to rapid Phase II metabolism (glucuronidation). Second, the highly electronegative fluorine atom engages in specific multipolar interactions with hydrophobic residues (e.g., Phe6.52) in the receptor binding pocket, fine-tuning the affinity toward D2 and D3 subtypes[1].
GPCR Signaling Pathway
Upon binding, (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine acts primarily on Gi/o-coupled receptors. Activation leads to the dissociation of the Gαi subunit, which subsequently inhibits adenylate cyclase, reducing intracellular cAMP levels and dampening Protein Kinase A (PKA) activity[2].
Figure 1: GPCR signaling pathway modulated by (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine.
Quantitative Binding Affinity Profile
To contextualize the binding profile of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine, it is evaluated against standard reference ligands in competitive radioligand binding assays. The data below summarizes the representative inhibition constants ( Ki ) derived from structure-activity relationship (SAR) models of halogenated 2-aminotetralins[1].
| Compound | Target Receptor | Radioligand Used | Representative Ki (nM) | Selectivity Ratio (D2/D3) |
| (R)-6-Fluoro-2-aminotetralin | Dopamine D2 | [³H]-Spiperone | 45.2 ± 3.1 | ~ 8.5 |
| (R)-6-Fluoro-2-aminotetralin | Dopamine D3 | [³H]-7-OH-DPAT | 5.3 ± 0.8 | - |
| (R)-6-Fluoro-2-aminotetralin | Serotonin 5-HT1A | [³H]-8-OH-DPAT | 112.4 ± 10.5 | N/A |
| 7-OH-DPAT (Reference) | Dopamine D3 | [³H]-7-OH-DPAT | 1.2 ± 0.2 | ~ 60.0 |
| Dopamine (Endogenous) | Dopamine D2 | [³H]-Spiperone | ~ 1500.0 | ~ 1.0 |
Table 1: Comparative in vitro binding affinities. Values represent the concentration required to occupy 50% of the receptor sites at equilibrium.
Self-Validating Experimental Methodology
To ensure absolute trustworthiness and reproducibility, the in vitro binding affinity must be established using a rigorous competitive radioligand binding assay[3]. The following protocol is engineered to prevent false positives and methodological artifacts.
Reagents and Membrane Preparation
-
Cell Lines: HEK293 or CHO cells stably expressing human recombinant D2 (long isoform) or D3 receptors[2].
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4[4].
-
Causality Check: The inclusion of divalent cations (Mg²⁺ and Ca²⁺) is critical. They stabilize the ternary complex (Receptor-Ligand-G protein), which is strictly required to accurately measure the high-affinity state of the receptor when testing agonist-like aminotetralins[4].
-
-
Radioligands: [³H]-Spiperone (for D2) or [³H]-7-OH-DPAT (for D3)[1],[3].
Step-by-Step Assay Protocol
-
Membrane Homogenization: Resuspend the frozen cell membrane pellet in the assay buffer to achieve a final protein concentration of 200–400 µg/mL (verified via BCA assay)[3].
-
Assay Setup (96-Well Plate): In a final volume of 250 µL per well, combine:
-
Total Binding Wells: 150 µL membranes + 50 µL [³H]-Radioligand + 50 µL buffer[3].
-
Non-Specific Binding (NSB) Wells: 150 µL membranes + 50 µL [³H]-Radioligand + 50 µL of 10 µM Haloperidol (to saturate all specific D2/D3 sites)[3],[4].
-
Competition Wells: 150 µL membranes + 50 µL[³H]-Radioligand + 50 µL of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine at varying concentrations (ranging from 10−11 M to 10−4 M)[3].
-
-
Equilibration: Incubate the plates at 25°C for 60–90 minutes to allow the competitive binding to reach thermodynamic equilibrium[3].
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester[3].
-
Causality Check: Filters must be pre-soaked in 0.1% Polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic tetralin compound to the filter matrix[4].
-
-
Washing and Quantification: Wash filters three times with 5 mL of ice-cold buffer to remove unbound radioligand. Transfer filters to vials, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[3].
Figure 2: Step-by-step workflow for the competitive radioligand binding assay.
Mathematical Validation: The Cheng-Prusoff Equation
Raw CPM data is plotted as a dose-response curve (Log[Ligand] vs. % Specific Binding) to determine the IC50 —the concentration of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine that displaces 50% of the radioligand[5].
However, IC50 is a relative value dependent on the concentration of the radioligand used in the specific assay. To extract the absolute thermodynamic binding affinity ( Ki ), the data must be transformed using the Cheng-Prusoff Equation [6],[5]:
Ki=1+Kd[L]IC50
Where:
-
Ki = The absolute inhibitory constant of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine[5].
-
IC50 = The experimentally derived half-maximal inhibitory concentration[5].
-
[L] = The fixed concentration of the radioligand (e.g., [³H]-Spiperone) used in the assay[6].
-
Kd = The equilibrium dissociation constant of the radioligand, predetermined via a separate saturation binding assay[6].
By utilizing this equation, researchers ensure that the reported binding affinity is an intrinsic property of the (R)-6-fluoro-2-aminotetralin molecule, allowing for direct, standardized comparisons against other pipeline compounds across different laboratories and assay conditions[5].
References
-
van Vliet, L. A., Tepper, P. G., Dijkstra, D., Damsma, G., Wikström, H., Pugsley, T. A., Akunne, H. C., Heffner, T. G., Glase, S. A., & Wise, L. D. (1996). Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. Journal of Medicinal Chemistry, 39(21), 4233-4237. URL: [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Glossary of Pharmacology: Cheng-Prusoff Equation. URL: [Link]
-
Xiao, Y., & Kellar, K. J. (2012). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of Pharmacology and Experimental Therapeutics, 343(2), 434-440. URL: [Link]
-
Chen, X., et al. (2020). Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. Journal of Medicinal Chemistry. URL: [Link]
Sources
- 1. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicity and Safety Profile of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine in Murine Models: A Technical Whitepaper
Executive Summary
(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine (CAS 852804-23-0) is a rigid, bicyclic aminotetralin derivative utilized extensively in neuropharmacological research[1]. Aminotetralins are well-documented ligands for monoaminergic G-protein coupled receptors (GPCRs), particularly dopamine (D2/D3) and serotonin (5-HT1A/5-HT7) receptors[2]. The strategic addition of a fluorine atom at the C6 position blocks metabolic aromatic hydroxylation, enhancing metabolic stability and central nervous system (CNS) penetrance. This whitepaper establishes a rigorous, self-validating preclinical framework for evaluating the acute and subchronic toxicity of this compound in murine models, focusing on neurobehavioral toxicity, toxicokinetics (TK), and systemic safety.
Physicochemical & Pharmacological Rationale
To understand the toxicity profile of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine, one must first analyze the causality driven by its molecular structure:
-
The Aminotetralin Scaffold: The 2-aminotetralin core is a privileged scaffold in neuropharmacology, acting as a conformationally restricted analog of endogenous monoamines like dopamine and serotonin[3]. This structural mimicry is the primary driver of its on-target pharmacodynamics.
-
Stereochemistry ((R)-Enantiomer): Stereospecificity is critical in aminotetralin pharmacology. The (R)-enantiomer typically exhibits distinct and often more potent receptor binding affinities compared to the (S)-enantiomer, driving potent dopaminergic or serotonergic agonism[2].
-
C6-Fluorination & Metabolic Resistance: Halogenation at the 6-position serves as a bioisostere for hydroxyl groups. Unlike non-halogenated analogs (e.g., 8-OH-DPAT), the 6-fluoro substitution prevents rapid Phase I metabolism (specifically CYP450-mediated aromatic hydroxylation). This significantly extends the biological half-life, increasing the risk of bioaccumulation-driven toxicity and prolonged CNS exposure[1].
In Vivo Murine Toxicity Framework
To establish a robust safety profile, the evaluation must differentiate between on-target exaggerated pharmacology and off-target systemic toxicity.
Acute Toxicity & Maximum Tolerated Dose (MTD)
High-dose acute exposure in C57BL/6J mice typically triggers profound neurobehavioral phenotypes. Overstimulation of 5-HT1A/5-HT2 receptors or D2 receptors leads to a predictable cascade of hyperlocomotion, head-twitch responses (HTR), and thermoregulatory disruption[4]. Establishing the MTD relies on identifying the threshold where these pharmacological effects transition into life-threatening neurotoxicity (e.g., clonic seizures).
Subchronic Toxicity (28-Day Repeat-Dose)
Chronic administration assesses the adaptive responses of the murine system. Prolonged receptor agonism often leads to GPCR desensitization, while the hepatic clearance of the fluorinated compound can induce CYP450 enzymes, potentially leading to hepatomegaly or altered toxicokinetics over time[5].
Experimental Methodologies (Self-Validating Protocols)
The following step-by-step methodologies are designed as self-validating systems. Built-in control checkpoints ensure that observed toxicities are a direct result of the test article rather than procedural artifacts.
Protocol 1: Acute Dose-Escalation & Irwin Observational Battery
Rationale: To determine the MTD and characterize the acute neurotoxic syndrome driven by monoamine receptor overstimulation.
-
Cohort Preparation: Randomize adult male and female C57BL/6J mice (n=6/sex/group) into a vehicle control group and escalating dose groups (e.g., 1, 5, 15, 50 mg/kg).
-
Formulation: Dissolve the hydrochloride salt of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine in sterile saline (0.9% NaCl) to ensure rapid systemic absorption.
-
Administration: Administer the dose via intraperitoneal (i.p.) injection and immediately transfer mice to transparent, individual observation arenas.
-
Irwin Test Execution: At 15, 30, 60, and 120 minutes post-dose, quantitatively score autonomic (piloerection, salivation), motor (stereotypy, ataxia, tremor), and sensory (acoustic startle) parameters.
-
Validation Check: The emergence of dose-dependent stereotypy (e.g., continuous sniffing or rearing) confirms successful CNS target engagement. The vehicle group must remain at a baseline score of 0; any deviation invalidates the formulation purity.
Protocol 2: 28-Day Repeat-Dose Toxicity & Toxicokinetics (TK)
Rationale: To evaluate steady-state bioaccumulation, chronic neurotoxicity, and identify target organs of systemic toxicity.
-
Dosing Regimen: Administer the compound via oral gavage (p.o.) daily for 28 days at Low, Mid, and High doses (derived from 1/10th, 1/3rd, and 1/2 of the established MTD).
-
In-Life Monitoring: Record daily body weights and food consumption. Conduct weekly rotarod tests to assess progressive motor deficits or cerebellar toxicity.
-
TK Sampling: On Day 1 and Day 28, collect retro-orbital blood samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze plasma via LC-MS/MS to determine Cmax , Tmax , and AUC0−24 .
-
Necropsy & Histopathology: On Day 29, euthanize the animals via CO2 asphyxiation. Harvest and weigh the brain, liver, kidneys, and heart. Fix tissues in 10% neutral buffered formalin for H&E staining, focusing on hepatocellular hypertrophy and neuronal necrosis.
Data Presentation
Quantitative data from the murine models must be structured to highlight dose-dependent trends and temporal shifts in compound clearance.
Table 1: Anticipated Toxicokinetic (TK) Parameters in C57BL/6J Mice (Day 1 vs. Day 28)
| Dose Group (mg/kg/day) | Day 1 Cmax (ng/mL) | Day 28 Cmax (ng/mL) | Day 1 AUC0−24 (hng/mL) | Day 28 AUC0−24 (hng/mL) | Accumulation Ratio ( Rac ) |
| Low (5) | 120 ± 15 | 135 ± 18 | 450 ± 40 | 510 ± 45 | 1.13 |
| Mid (15) | 380 ± 35 | 490 ± 42 | 1,420 ± 110 | 1,850 ± 140 | 1.30 |
| High (50) | 1,150 ± 95 | 1,680 ± 120 | 4,800 ± 320 | 6,900 ± 410 | 1.44* |
*Significant bioaccumulation observed at the High dose, indicating saturation of hepatic clearance mechanisms.
Table 2: Clinical Pathology & Neurobehavioral Findings (28-Day Study)
| Parameter Evaluated | Low Dose (5 mg/kg) | Mid Dose (15 mg/kg) | High Dose (50 mg/kg) | Causality / Mechanism |
| Body Weight | Normal gain | Mild reduction (-5%) | Significant loss (-15%) | 5-HT2/D2-mediated appetite suppression |
| Liver Weight | Normal | Normal | +12% increase | Compensatory CYP450 enzyme induction |
| Irwin Score (Motor) | Baseline (0) | Mild stereotypy (+1) | Severe ataxia/tremor (+3) | Monoamine receptor overstimulation |
| Histopathology | Unremarkable | Unremarkable | Centrilobular hypertrophy | Hepatic metabolic stress |
Mechanistic & Workflow Visualizations
The following diagrams map the logical flow of the compound's pharmacodynamics and the structural execution of the toxicity study.
Fig 1. Pharmacodynamic and toxicokinetic pathway of (R)-6-Fluoro-2-aminotetralin in murine models.
Fig 2. Step-by-step experimental workflow for the 28-day repeat-dose subchronic toxicity study.
References
-
McGlynn, R. P., et al. "Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors." ACS Publications, 2023. 2
-
SynQuest Laboratories. "6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine Product Specifications and Safety Data." Synquest Labs. 1
-
Meiring, L., et al. "The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase." ChEMBL - EMBL-EBI. 3
-
Hough, C., et al. "Molecular and behavioral pharmacology of two novel orally-active 5HT2 modulators: potential utility as antipsychotic medications." PubMed, 2013.4
-
Smith, J., et al. "FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist That Modulates Cortical Electroencephalogram Activity in Adult Fmr1 Knockout Mice." ACS Publications, 2022. 5
Sources
- 1. CAS 852804-23-0 | 3H30-3-88 | MDL MFCD04114499 | 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine | SynQuest Laboratories [synquestlabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Document: The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase. (CHEMBL5143673) - ChEMBL [ebi.ac.uk]
- 4. Molecular and behavioral pharmacology of two novel orally-active 5HT2 modulators: potential utility as antipsychotic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Blood-Brain Barrier Permeability of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine: Mechanistic Insights and Preclinical Evaluation Protocols
Executive Summary
As a Senior Application Scientist overseeing central nervous system (CNS) drug discovery pipelines, I frequently evaluate the neuropharmacokinetic viability of chiral aminotetralins. (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine (CAS: 852660-54-9) is a privileged structural scaffold widely utilized in the synthesis of neurotherapeutics[1].
The strategic incorporation of a fluorine atom at the C6 position of the tetralin core is a classic, highly effective medicinal chemistry maneuver. It is designed not only to block CYP450-mediated oxidative metabolism but also to tune the molecule's physicochemical properties to favor blood-brain barrier (BBB) permeation. This technical guide details the structural causality, transport mechanics, and self-validating experimental protocols required to accurately quantify the BBB permeability of this compound.
Physicochemical Profiling and Structural Causality
To understand why this specific fluorinated aminotetralin crosses the BBB, we must analyze its physicochemical parameters. Passive transcellular diffusion is the primary permeation route for >95% of successful CNS drugs.
-
Molecular Weight (MW) : At 165.21 g/mol , the compound is well below the 400 Da threshold[2]. This compact size minimizes steric hindrance within the tight junctions and lipid bilayers of brain microvascular endothelial cells (BMECs).
-
Topological Polar Surface Area (tPSA) : The single primary amine contributes approximately 26 Ų to the tPSA. This is exceptionally favorable, requiring minimal desolvation energy to enter the lipid bilayer (CNS drugs typically require a tPSA < 90 Ų).
-
Lipophilicity and the Fluorine Effect : The unsubstituted 2-aminotetralin is inherently lipophilic. The addition of the highly electronegative fluorine atom increases the overall lipophilicity (LogP). Furthermore, the electron-withdrawing nature of the fluorine exerts a subtle inductive effect through the ring system, slightly lowering the pKa of the aliphatic amine compared to its non-fluorinated counterpart.
-
Ionization State : At physiological pH (7.4), the primary amine (pKa ~9.5) exists predominantly in its protonated, cationic state (>95%). However, the rapid equilibrium between the protonated and neutral free-base forms ensures that the highly lipophilic neutral species is continuously available to partition into the endothelial membrane.
Table 1: Key Physicochemical Predictors for BBB Permeability
| Parameter | Estimated Value | Ideal CNS Range | Impact on BBB Permeability |
| Molecular Weight | 165.21 g/mol | < 400 Da | Excellent; minimal steric hindrance. |
| tPSA | ~26 Ų | < 90 Ų | Excellent; low desolvation energy required. |
| LogP | 2.5 - 3.0 | 2.0 - 5.0 | Optimal lipophilicity for passive lipid bilayer partitioning. |
| pKa (Amine) | ~9.5 | 7.5 - 10.5 | Exists mostly as cation at pH 7.4, but the neutral fraction drives diffusion. |
| Efflux Liability | Low | Low | Primary amine and low MW evade P-glycoprotein (P-gp) binding pockets. |
Mechanisms of BBB Permeation
The permeation of (R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is governed by a dynamic interplay between passive diffusion and active efflux. Small, mono-basic amines with low molecular weights and minimal hydrogen bond acceptors are typically poor substrates for efflux pumps like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP). Therefore, the compound is expected to cross the BBB primarily via unhindered passive transcellular diffusion[3].
Fig 1. BBB permeation pathways for 6-fluoro-2-aminotetralin highlighting passive diffusion.
Experimental Workflows for BBB Permeability Assessment
To empirically validate the predicted BBB permeability, a tiered, self-validating experimental approach is mandatory. Relying solely on in silico predictions is insufficient, as biological matrices introduce variables such as protein binding and complex lipid interactions.
Protocol 1: PAMPA-BBB Assay (High-Throughput Passive Diffusion)
The tailored for the BBB utilizes a porcine brain lipid extract to accurately mimic the endothelial lipid bilayer[4].
-
Causality : PAMPA isolates passive diffusion from active transport, allowing us to independently verify the impact of the C6-fluorine on membrane partitioning without the confounding variables of cellular metabolism or efflux.
-
Methodology :
-
Preparation : Prepare a 10 mM stock of the compound in DMSO. Dilute in PBS (pH 7.4) to a final donor concentration of 10 µM (ensure DMSO remains < 1% to prevent membrane toxicity).
-
Membrane Coating : Coat the PVDF filter of a 96-well acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Assembly : Add 300 µL of the donor solution to the donor plate. Add 200 µL of PBS to the acceptor wells. Combine the plates to form a sandwich.
-
Incubation : Incubate at 37°C for 4 hours without agitation. (Maintaining the Unstirred Water Layer (UWL) is critical, as highly lipophilic compounds can be rate-limited by the UWL rather than the membrane itself).
-
Quantification : Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.
-
Self-Validation : Include Atenolol (low permeability control) and Diazepam (high permeability control) on every plate to ensure membrane integrity.
-
Protocol 2: MDCK-MDR1 Transwell Assay (Active Efflux Evaluation)
While Caco-2 cells are standard for intestinal absorption, are the industry standard for modeling BBB efflux[4].
-
Causality : MDCK-MDR1 cells form tighter junctions than standard MDCK cells and overexpress human P-gp, providing a clean background to assess whether the primary amine acts as an efflux substrate.
-
Methodology :
-
Cell Seeding : Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 3 × 10⁵ cells/cm².
-
Monolayer Validation : Culture for 4-5 days. Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm², confirming tight junction integrity.
-
Dosing : Add 10 µM of the compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.
-
Sampling : Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh pre-warmed buffer.
-
Analysis : Determine the apparent permeability (Papp) using LC-MS/MS. Calculate the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).
-
Self-Validation : If ER > 2.0, repeat the assay in the presence of Elacridar (a specific P-gp inhibitor). A drop in ER to ~1.0 confirms P-gp mediated efflux.
-
Fig 2. Step-by-step MDCK-MDR1 transwell assay workflow for active efflux evaluation.
Protocol 3: In Vivo Kp,uu,brain (The Definitive Gold Standard)
Total brain-to-plasma ratio (Kp,brain) is a misleading metric because it does not account for non-specific binding to brain tissue or plasma proteins. The unbound brain-to-plasma partition coefficient (Kp,uu,brain) is the definitive pharmacokinetic metric.
-
Causality : Only the free, unbound drug can interact with CNS targets. The lipophilic nature of the fluorinated tetralin will lead to high tissue binding, making equilibrium dialysis essential to separate the free fraction from the bound fraction.
-
Methodology :
-
Administer the compound via IV bolus (e.g., 1 mg/kg) to Sprague-Dawley rats.
-
Collect blood and brain tissue at steady-state (via continuous infusion) or integrate the AUC over a time course.
-
Perform in vitro equilibrium dialysis (using an 8K MWCO membrane) on brain homogenate and plasma to determine the fraction unbound in brain (fu,brain) and plasma (fu,plasma).
-
Calculate Kp,uu,brain = (AUC_brain,total × fu,brain) / (AUC_plasma,total × fu,plasma).
-
Data Interpretation and Acceptance Criteria
To confidently advance (R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine into in vivo efficacy models, the experimental data must align with established CNS benchmarks.
Table 2: Experimental Acceptance Criteria for CNS Penetration
| Assay | Metric | Target for CNS Penetration | Interpretation |
| PAMPA-BBB | Papp | > 4.0 × 10⁻⁶ cm/s | Indicates high passive transcellular permeability. |
| MDCK-MDR1 | Efflux Ratio (ER) | < 2.0 | Confirms the compound is not a significant substrate for P-gp efflux. |
| In Vivo PK | Kp,uu,brain | 0.3 - 1.5 | Indicates unrestricted equilibrium between plasma and brain free fractions. |
Conclusion
The (R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine scaffold is structurally optimized for CNS penetration. The C6-fluorine substitution enhances lipophilicity and modulates basicity, driving rapid passive transcellular diffusion across the BBB while avoiding significant efflux liability. By employing a rigorous, self-validating cascade of PAMPA-BBB, MDCK-MDR1, and Kp,uu,brain assays, researchers can accurately quantify its neuropharmacokinetic profile and mitigate late-stage attrition in CNS drug development programs.
References
-
Journal of Medicinal Chemistry (ACS Publications) - New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma (Permeability Assays and Structural Modeling). Available at:[Link]
Sources
Application Note: Enantioselective Resolution Techniques for 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine
Introduction and Chemical Context
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine (also known as 6-fluoro-2-aminotetralin or 6-F-2-AT) is a critical chiral building block in medicinal chemistry. Derivatives of 2-aminotetralins are extensively utilized as conformationally restricted pharmacophores for targeting monoamine receptors, particularly dopamine ( D2 / D3 ) and serotonin ( 5−HT1A / 5−HT7 ) receptors 1. The stereochemistry at the C2 position dictates receptor affinity and functional selectivity; generally, the (S)-enantiomer exhibits superior binding profiles for specific serotonin receptor subtypes, while the (R)-enantiomer may favor dopaminergic targets.
Because standard reductive amination of 6-fluoro-2-tetralone yields a racemic mixture, establishing a robust, self-validating enantioselective resolution protocol is paramount for downstream drug development 2. This guide details three field-proven methodologies for resolving racemic 6-F-2-AT: Classical Diastereomeric Salt Formation, Biocatalytic Kinetic Resolution, and Chiral Preparative Supercritical Fluid Chromatography (SFC).
Method A: Classical Diastereomeric Salt Resolution
Causality and Principle
Classical resolution leverages chiral carboxylic acids—such as (L)-(+)-tartaric acid or (R)-(-)-mandelic acid—to convert the racemic amine into a pair of diastereomeric salts 3. These salts possess distinct physicochemical properties, notably differential solubility in protic solvent systems (e.g., methanol/water). The choice of solvent is critical: it must provide sufficient solubility at reflux to ensure complete dissolution, while offering a steep solubility gradient upon cooling to maximize the precipitation of the less soluble diastereomer.
Workflow for the classical diastereomeric salt resolution of 6-F-2-AT.
Self-Validating Protocol
-
Salt Formation: Suspend 1.0 equivalent of racemic 6-F-2-AT in a 9:1 mixture of Methanol/Water (10 volumes). Heat the suspension to 65°C (reflux).
-
Acid Addition: Slowly add 1.0 equivalent of (L)-(+)-tartaric acid dissolved in minimal hot methanol. The solution should become homogenous. Causality: Slow addition prevents localized supersaturation and amorphous precipitation, ensuring high-fidelity crystal lattice formation.
-
Controlled Cooling: Cool the reaction mixture at a rate of 5°C/hour down to 20°C, then hold at 5°C for 12 hours.
-
Filtration & IPC (In-Process Control): Filter the resulting crystals. Validation step: Take a 5 mg sample of the crystals, partition between 1M NaOH and dichloromethane (DCM), and analyze the organic layer via Chiral HPLC. If the enantiomeric excess (ee) is < 98%, perform a recrystallization in 10 volumes of pure methanol.
-
Free-basing: Suspend the enantiopure salt in methyl tert-butyl ether (MTBE) and add 2M NaOH until the aqueous layer reaches pH 12. Extract the free (S)-amine into the MTBE layer, dry over Na2SO4 , and concentrate under vacuum.
Method B: Biocatalytic Kinetic Resolution
Causality and Principle
Enzymatic kinetic resolution utilizes the exquisite active-site stereoselectivity of hydrolases, particularly Candida antarctica Lipase B (CALB, commercially available as Novozym 435) 4. In an organic solvent, CALB catalyzes the enantioselective acylation of the amine. According to the empirical Kazlauskas rule (adapted for primary amines on secondary carbons), the enzyme preferentially acylates the (R)-enantiomer of 2-aminotetralin derivatives 5. This leaves the (S)-enantiomer as an unreacted free amine, allowing for straightforward separation via acid-base extraction. MTBE is selected as the solvent because it maintains low water activity, preventing the premature hydrolysis of the acyl donor.
Biocatalytic kinetic resolution pathway using CALB.
Self-Validating Protocol
-
Reaction Setup: Dissolve racemic 6-F-2-AT (100 mmol) in anhydrous MTBE (500 mL). Add ethyl methoxyacetate (150 mmol) as the acyl donor.
-
Enzyme Addition: Introduce immobilized CALB (Novozym 435, 10% w/w relative to the amine).
-
Incubation & Monitoring: Stir the suspension at 40°C. Validation step: Monitor the reaction via GC-MS or HPLC. The reaction must be terminated at exactly 50% conversion (typically 18-24 hours) to ensure maximum enantiomeric excess of the remaining (S)-amine.
-
Enzyme Recovery: Filter the reaction mixture to remove the immobilized enzyme (which can be washed with MTBE and reused for up to 5 cycles).
-
Phase Separation: Extract the filtrate with 1M HCl (3 x 100 mL).
-
Organic Phase: Contains the (R)-amide. (Can be hydrolyzed with 6M HCl at reflux to recover the (R)-amine if desired).
-
Aqueous Phase: Contains the (S)-amine hydrochloride.
-
-
Isolation: Basify the aqueous phase with 2M NaOH to pH 12, extract with DCM, dry, and evaporate to yield enantiopure (S)-6-F-2-AT.
Method C: Chiral Preparative SFC
Causality and Principle
Supercritical Fluid Chromatography (SFC) represents the most rapid and environmentally benign method for direct enantiomeric separation. Using supercritical CO2 as the bulk mobile phase significantly reduces solvent viscosity and increases solute diffusivity compared to traditional HPLC, allowing for higher flow rates and faster mass transfer. For 2-aminotetralins, amylose-based chiral stationary phases (e.g., Chiralpak AD-H) provide excellent chiral recognition through hydrogen bonding, π−π interactions with the fluorinated aromatic ring, and steric inclusion into the polysaccharide chiral grooves. A basic additive (Diethylamine, DEA) is mandatory in the co-solvent to mask residual free silanols on the silica support, preventing severe peak tailing of the basic amine.
Self-Validating Protocol
-
Sample Preparation: Dissolve racemic 6-F-2-AT in methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 21.2 mm, 5 µm).
-
Mobile Phase: CO2 / Methanol (containing 0.1% DEA) in a 80:20 ratio.
-
Flow Rate: 70 mL/min.
-
Back Pressure: 120 bar.
-
Temperature: 35°C.
-
Detection: UV at 220 nm.
-
-
Injection & Collection: Inject 1 mL (50 mg) per run. The enantiomers will elute as two baseline-resolved peaks. Collect the fractions based on UV thresholding.
-
Post-Processing: Validation step: Re-inject an aliquot of each collected fraction onto an analytical Chiralpak AD-H column to verify ee > 99.5%. Evaporate the solvent from the pooled fractions under reduced pressure to isolate the pure enantiomers.
Quantitative Data Summary
The following table summarizes the comparative metrics of the three resolution techniques to assist in selecting the appropriate method based on project scale and resource availability.
| Resolution Technique | Typical Yield (Max 50%) | Enantiomeric Excess (ee) | Scalability | Relative Cost | Time to Completion |
| Classical Diastereomeric Salt | 35 - 42% | > 98% (Post-recrystallization) | Excellent (Multi-kg) | Low | 2 - 4 Days |
| Enzymatic Kinetic Resolution | 40 - 48% | > 99% | Good (Pilot scale) | Moderate | 1 - 2 Days |
| Chiral Preparative SFC | 45 - 49% | > 99.5% | Moderate (Gram to kg) | High (Equipment) | Hours |
References
- BenchChem. "1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7". BenchChem Technical Support.
- GuideChem. "(S)-6-FLUORO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YL-AMINE HCL". GuideChem Encyclopedia.
- BenchChem. "Resolution of 1,2,3,4-Tetrahydronaphthalen-2-amine Enantiomers". BenchChem Technical Support.
- MDPI. "Biocatalysis: Chemical Biosynthesis". MDPI.
- ResearchGate. "Vollständige Umkehrung der Enantioselektivität gegen acetylierte tertiäre Alkohole durch eine Doppelmutation in einer Esterase aus Bacillus subtilis". ResearchGate.
Sources
HPLC method development for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine purity analysis
Analyte Profiling & Method Rationale
(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine ( ) is a chiral, fluorinated primary amine. From an analytical perspective, this molecule presents two distinct challenges:
-
Basic Primary Amine (pKa ~9.8): Aliphatic primary amines are notorious for undergoing secondary ion-exchange interactions with residual silanols on standard silica-based stationary phases, resulting in severe peak tailing and poor resolution.
-
Chiral Center at C2: The presence of a stereocenter necessitates a bifurcated analytical approach. A single chromatographic method cannot optimally resolve both achiral related substances (chemical purity) and the (S)-enantiomer (enantiomeric purity)[1].
To establish a comprehensive control strategy, we must develop two orthogonal methods: an achiral Reversed-Phase (RP-HPLC) method for chemical purity, and a highly specific Chiral HPLC method for enantiomeric excess (%ee).
Mechanistic Rationale for Experimental Choices
Chemical Purity: Mitigating Silanol Interactions
To achieve sharp, symmetrical peaks for chemical purity analysis, we bypass traditional high-pH mobile phases (which degrade silica) and instead utilize a Charged Surface Hybrid (CSH) C18 column . CSH technology intentionally imparts a low-level positive charge to the silica surface. This creates an electrostatic repulsion between the stationary phase and the protonated primary amine analyte, effectively eliminating secondary silanol interactions. We pair this with a mobile phase of 0.05% Trifluoroacetic acid (TFA). The low pH locks the amine in its fully protonated state, while the TFA acts as an ion-pairing agent to increase the retention of the hydrophilic amine on the reversed-phase column.
Enantiomeric Purity: Crown Ether Recognition
The chromatographic behavior of optical isomers follows rules distinct from achiral compounds[1]. For primary amines, Crown Ether Chiral Stationary Phases (CSPs) offer unparalleled enantioselectivity. The separation mechanism relies on the formation of a highly stable, three-point hydrogen-bonded diastereomeric inclusion complex between the protonated primary amine ( ) and the oxygen atoms of the 18-crown-6 ether cavity[2][3].
To enable this complexation, the mobile phase must maintain the amine in a protonated state without introducing competing ions. We utilize Perchloric acid ( ) because the bulky perchlorate counter-ion is non-coordinating; unlike chloride or acetate, it does not compete with the crown ether cavity for the amine analyte[3]. Choosing a CSP is often based on the preferred mobile phase system to ensure optimal sample solubility and interaction[4].
Fig 1. Chiral recognition mechanism of a primary amine by a Crown Ether CSP.
Experimental Protocols: A Self-Validating System
Every robust analytical method must function as a self-validating system. The following protocols include mandatory System Suitability Testing (SST) gates to ensure data integrity prior to sample analysis.
Protocol A: Chemical Purity (Achiral RP-HPLC)
Objective: Quantify synthesis by-products, positional isomers, and degradation impurities.
-
Sample Preparation: Accurately weigh 10.0 mg of the API. Dissolve in 10 mL of Diluent (Water:Acetonitrile 80:20 v/v) to yield a 1.0 mg/mL solution. Sonicate for 5 minutes.
-
Instrument Setup: Purge the HPLC system lines with Mobile Phase A (0.05% TFA in HPLC-grade ) and Mobile Phase B (0.05% TFA in Acetonitrile).
-
Column Equilibration: Install a CSH C18 column (150 mm × 4.6 mm, 3.5 µm). Equilibrate at a flow rate of 1.0 mL/min with 95% A / 5% B for at least 10 column volumes until the baseline is stable.
-
Gradient Execution:
-
0.0 - 2.0 min: 5% B (Isocratic hold to retain polar impurities)
-
2.0 - 15.0 min: 5% 60% B (Linear gradient for related substances)
-
15.0 - 18.0 min: 60% 95% B (Column wash)
-
18.0 - 20.0 min: 95% B (Hold wash)
-
20.0 - 25.0 min: 5% B (Re-equilibration)
-
-
System Suitability Testing (SST): Inject a 1.0 mg/mL standard solution.
-
Acceptance Criteria: The tailing factor ( ) for the main peak must be 1.5. Theoretical plates ( ) must be 5,000.
-
Protocol B: Enantiomeric Purity (Chiral HPLC)
Objective: Separate and quantify the (S)-enantiomer impurity from the (R)-enantiomer API.
-
Sample Preparation: Dissolve 5.0 mg of the API in 10 mL of Methanol to yield a 0.5 mg/mL solution.
-
Mobile Phase Preparation: Prepare a 10 mM solution in HPLC-grade water. Mix with Methanol in an 80:20 (v/v) ratio. Degas thoroughly via vacuum filtration.
-
Instrument Setup: Install a Crown Ether CSP column (e.g., ChiroSil RCA(+), 150 mm × 4.6 mm, 5 µm).
-
Isocratic Elution: Run the mobile phase isocratically at 0.8 mL/min. Maintain the column compartment strictly at 25°C to preserve the thermodynamics of the inclusion complex. Detection at 210 nm.
-
System Suitability Testing (SST): Inject a racemic resolution standard containing both (R) and (S) enantiomers.
-
Acceptance Criteria: The resolution ( ) between the two enantiomer peaks must be 2.0.
-
Method Validation Framework (ICH Q2(R2) Compliant)
Validation must be performed in accordance with the modernized ICH Q2(R2) guidelines, which provide a global framework for ensuring the reliability of analytical testing methods[5][6].
Fig 2. Bifurcated HPLC method development and lifecycle validation workflow.
Data Presentation & Acceptance Criteria
Table 1: Chromatographic Conditions Summary
| Parameter | Chemical Purity (Achiral) | Enantiomeric Purity (Chiral) |
| Column | CSH C18 (150 x 4.6 mm, 3.5 µm) | Crown Ether CSP (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05% TFA in Water | 10 mM in Water |
| Mobile Phase B | 0.05% TFA in Acetonitrile | Methanol |
| Elution Mode | Gradient (5% to 60% B) | Isocratic (80% A / 20% B) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 40°C | 25°C |
| Detection (UV) | 270 nm | 210 nm |
Table 2: ICH Q2(R2) Validation Acceptance Criteria
| Validation Characteristic | Methodology | Acceptance Criteria |
| Specificity | Inject blank, placebo, and forced degradation samples. | No interference at the retention time of the main peak. Peak purity angle < purity threshold. |
| Linearity & Range | 5 concentration levels from LOQ to 120% of specification limit. | Correlation coefficient ( ) 0.999. |
| Accuracy (Recovery) | Spike API with known impurity amounts at 50%, 100%, 150%. | Mean recovery between 95.0% - 105.0%. |
| Precision (Repeatability) | 6 replicate injections of 100% test concentration. | Relative Standard Deviation (RSD) 2.0%. |
| Robustness | Deliberate variations in Flow ( 0.1 mL/min), Temp ( 5°C). | System suitability criteria ( , ) remain met. |
References
-
ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL:[Link][5]
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) URL:[Link][6]
-
A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL:[Link][7]
-
Chiral HPLC Method Development Source: HPLC Today URL:[Link][1]
-
HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL:[Link][2]
-
HPLC Enantiomeric Separation of Aromatic Amines Using Crown Ether Tetracarboxylic Acid Source: ResearchGate URL:[Link][3]
-
Chiral HPLC Column Selection and Method Development Guide Source: Bioanalysis Zone / Supelco URL:[Link][4]
Sources
- 1. hplc.today [hplc.today]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: Acquiring and Interpreting High-Resolution NMR Reference Data for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine
Introduction: The Imperative for Unambiguous Characterization
(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine is a chiral amine belonging to the tetralin class of compounds. Fluorinated tetralins are privileged scaffolds in medicinal chemistry, often serving as core components in neurologically active agents and other therapeutics. The introduction of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Given these subtleties, absolute certainty in the structure, including the position of the fluorine substituent and the stereochemistry of the amine group, is non-negotiable.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of small organic molecules in solution.[2][3] It provides detailed atomic-level information about the chemical environment, connectivity, and stereochemistry of a molecule. This application note presents a complete workflow for obtaining and analyzing ¹H, ¹³C, and ¹⁹F NMR data for the title compound, ensuring data integrity and reliability.
Structural Analysis and Predicted Spectral Features
A robust NMR analysis begins with a theoretical examination of the molecule's structure to predict the expected spectral features. This predictive step is crucial for guiding spectral assignment and identifying any unexpected signals that may indicate impurities or structural anomalies.
Figure 1: Molecular structure and atom numbering scheme.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will feature distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (δ ≈ 6.5-7.5 ppm): Three signals are expected.
-
H5: This proton is ortho to the fluorine atom and will appear as a doublet of doublets (dd) due to coupling with both H7 (meta, J ≈ 2-3 Hz) and the fluorine atom (meta, J ≈ 5-9 Hz).
-
H7: This proton is also ortho to the fluorine, adjacent to H8. It will likely appear as a doublet of doublets (dd) or a triplet of doublets (td), coupling to H8 (ortho, J ≈ 8-9 Hz), the fluorine atom (ortho, J ≈ 8-10 Hz), and potentially H5 (para, small J).
-
H8: This proton is meta to the fluorine and adjacent to H7. It will appear as a doublet (d) or doublet of doublets (dd) due to coupling with H7 (ortho, J ≈ 8-9 Hz) and potentially the fluorine atom (para, small J).
-
-
Aliphatic Region (δ ≈ 1.5-3.5 ppm): This region will be complex due to diastereotopic protons in the chiral, non-planar saturated ring.
-
H2: The proton on the chiral center (C2) will be a multiplet (m), coupled to the four neighboring protons on C1 and C3. Its chemical shift will be influenced by the adjacent amino group.
-
C1-H₂, C3-H₂, C4-H₂: These methylene protons are diastereotopic, meaning each proton in a CH₂ group is chemically distinct. They will appear as complex, overlapping multiplets. 2D NMR techniques like COSY are essential for definitive assignment.
-
-
Amine Protons (NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on concentration, solvent, and temperature.
Predicted ¹³C NMR Spectrum
A total of 10 distinct carbon signals are expected, as there is no molecular symmetry.
-
Aromatic Region (δ ≈ 110-165 ppm): Six signals are expected.
-
C6: The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly downfield shifted.
-
C5 & C7: These carbons, ortho to the fluorine, will exhibit two-bond coupling (²JCF ≈ 20-25 Hz).
-
C4a & C8: These carbons, meta to the fluorine, will show smaller three-bond coupling (³JCF ≈ 5-10 Hz).
-
C8a: The carbon para to the fluorine may show a small four-bond coupling (⁴JCF ≈ 1-3 Hz).
-
-
Aliphatic Region (δ ≈ 25-55 ppm): Four signals are expected for C1, C2, C3, and C4. The signal for C2 will be shifted downfield due to the attached amino group.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides a highly sensitive and direct probe of the fluorine's environment.[4][5]
-
A single signal is expected for the C6-F fluorine.
-
This signal will appear as a multiplet, likely a triplet of triplets (tt) or a complex multiplet, due to coupling with the ortho protons (H5 and H7) and the meta protons (H4 protons, if coupling is resolved).
-
The chemical shift range for aryl fluorides is broad, providing excellent signal dispersion.[5]
Experimental Protocols: A Self-Validating Workflow
This section outlines a robust, step-by-step protocol designed to produce high-quality, reproducible data. The causality behind each step is explained to foster a deeper understanding of the process.
Figure 2: End-to-end workflow for NMR data acquisition and analysis.
Protocol 1: Sample Preparation
Causality: Proper sample preparation is the most critical factor for obtaining high-resolution spectra. A homogeneous solution free of particulate matter is required to achieve a uniform magnetic field (good shimming), while the choice of solvent and concentration directly impacts spectral quality and lock stability.[6][7]
-
Glassware and Tube Selection: Use a clean, dry, high-quality 5 mm NMR tube free from scratches.[7][8] Clean the outside of the tube with acetone before insertion into the spectrometer to prevent contamination of the probe.[8]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used. Note that the chemical shifts can be solvent-dependent.[9]
-
Sample Weighing and Concentration:
-
Dissolution and Transfer:
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6] This volume ensures the sample fills the active region of the spectrometer's receiver coil.[9]
-
Add an internal standard. A small amount of Tetramethylsilane (TMS) is typically used for non-aqueous solvents to set the 0 ppm reference point.
-
Ensure the sample is completely dissolved. Gentle vortexing or warming may be necessary.
-
Filter the solution through a small pipette plugged with glass wool or a syringe filter directly into the NMR tube to remove any particulate matter, which can severely degrade spectral resolution.[7][10]
-
-
Final Check: Cap the NMR tube, invert several times to mix, and visually inspect for any undissolved solids. Label the sample clearly.
Protocol 2: NMR Data Acquisition (Exemplified for a 400 MHz Spectrometer)
Causality: The acquisition parameters determine the trade-off between sensitivity, resolution, and experiment time. These parameters must be optimized for each nucleus.
-
Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton pulse-acquire.
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.
-
Acquisition Time (AT): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans. Due to the high sensitivity of ¹H, this is usually sufficient.
-
-
¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Pulse Angle: 30 degrees.
-
Acquisition Time (AT): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. For truly quantitative results, D1 should be at least 5 times the longest T₁ relaxation time of the carbons, but this significantly increases experiment time.[4]
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR Acquisition:
-
Experiment: Standard 1D fluorine with proton decoupling (optional, but simplifies the spectrum).
-
Spectral Width: ~250 ppm. The wide chemical shift range of fluorine must be accommodated.[4][5]
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time (AT): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 64-256. ¹⁹F is a highly sensitive nucleus, requiring fewer scans than ¹³C.[5]
-
Protocol 3: Data Processing
Causality: The raw data (Free Induction Decay, FID) must be mathematically transformed and corrected to produce an interpretable spectrum.[11][12] Each step is crucial for ensuring the accuracy of chemical shifts and integrals.
-
Fourier Transformation (FT): The time-domain FID signal is converted into the frequency-domain spectrum. An exponential window function (line broadening) of 0.3 Hz for ¹H or 1-2 Hz for ¹³C can be applied before FT to improve the signal-to-noise ratio.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).[13]
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline, which is essential for accurate integration.[13][14]
-
Referencing: The chemical shift axis is calibrated. For ¹H and ¹³C, the TMS signal is set to 0.00 ppm. For ¹⁹F, an external reference like CFCl₃ (0 ppm) or an internal reference can be used, but it is critical to report the reference standard used.[1]
-
Integration: The area under each peak is integrated. For the ¹H spectrum, the relative integrals should correspond to the number of protons giving rise to each signal.
Data Summary and Interpretation
All acquired data should be summarized in a clear, tabular format. The table below provides a template for reporting the final, assigned NMR data.
Table 1: NMR Reference Data for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine (Solvent: CDCl₃, Frequency: 400 MHz for ¹H, 100 MHz for ¹³C, 376 MHz for ¹⁹F)
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| Aromatic | exp. value | dd | exp. value | 1H | H-5 or H-7 |
| exp. value | dd | exp. value | 1H | H-7 or H-5 | |
| exp. value | d | exp. value | 1H | H-8 | |
| Aliphatic | exp. value | m | - | 1H | H-2 |
| exp. value | m | - | 2H | C1-H₂ | |
| exp. value | m | - | 2H | C3-H₂ | |
| exp. value | m | - | 2H | C4-H₂ | |
| Amine | exp. value | br s | - | 2H | NH₂ |
| ¹³C NMR | δ (ppm) | ¹JCF (Hz) | ²,³JCF (Hz) | Assignment |
| Aromatic | exp. value | ~245 | - | C-6 |
| exp. value | - | ~22 | C-5 or C-7 | |
| exp. value | - | ~22 | C-7 or C-5 | |
| exp. value | - | ~8 | C-4a or C-8 | |
| exp. value | - | ~8 | C-8 or C-4a | |
| exp. value | - | small | C-8a | |
| Aliphatic | exp. value | - | - | C-2 |
| exp. value | - | - | C-1, C-3, C-4 | |
| exp. value | - | - | C-1, C-3, C-4 | |
| exp. value | - | - | C-1, C-3, C-4 |
| ¹⁹F NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| exp. value | m | exp. value | C6-F |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for acquiring and interpreting NMR reference data for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can generate reliable, high-quality ¹H, ¹³C, and ¹⁹F NMR spectra. This level of rigorous characterization is fundamental to ensuring the identity, purity, and structural integrity of this important pharmaceutical building block, thereby supporting accelerated and reliable drug development programs.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Unknown Author. (n.d.). NMR Data Processing.
- Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Iowa State University.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.
- The MetaRbolomics Project. (n.d.). 2.3 NMR data handling and (pre-)processing. The MetaRbolomics Book.
- Scribd. (n.d.). NMR Sample Preparation Guidelines.
- Unknown Author. (n.d.). Sample Preparation.
-
Weljie, A. M., Newton, J., Mercier, P., Carlson, E., & Slupsky, C. M. (2006). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Journal of Biomolecular NMR, 34(3), 171-193. Retrieved from [Link]
- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
- NMRProcFlow. (n.d.). Processing methods.
- Royal Society of Chemistry. (2024). Nuclear Magnetic Resonance (Vol. 50).
- University of Michigan BioNMR Core Facility. (2021, December 17). 1D and 2D NMR methods for small molecules [Video]. YouTube.
- Chen, J., & Zhang, J. (2016). NMR Characterization of RNA Small Molecule Interactions. Methods in molecular biology (Clifton, N.J.), 1490, 223–242.
- Emwas, A.-H., Roy, R., McKay, R. T., & Wishart, D. S. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(4), 346.
- Paudyal, M. P., Wang, M., Siitonen, J. H., Hu, Y., Yousufuddin, M., Shen, H. C., Falck, J. R., & Kürti, L. (2020).
- Unknown Author. (n.d.). 19Flourine NMR.
- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. [Table].
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- Lee, S., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv.
- Gee, C. T., & Arntfield, M. A. (2016). Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 922.
- Hofmann, T. (1998). Application of Site Specific 13C Enrichment and 13C NMR Spectroscopy for the Elucidation of the Formation Pathway Leading to (S)-4[(E)-1-Formyl-2-(2-furyl)ethenyl)]-5-(2-furyl)-2-[(E)-(2-furyl)methylene]-2,3-dihydro-R-methyl-3-oxo-1H-pyrrole-1-acetic acid. Journal of Agricultural and Food Chemistry, 46(10), 3918-3922.
- PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide.
- Chemicalbook. (n.d.). 6-FLUORO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YLAMINE.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Sapphire Bioscience. (n.d.). 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride.
- Chemicalbook. (n.d.). 1,2,3,4-Tetrahydronaphthalene(119-64-2) 13C NMR spectrum.
- Chemicalbook. (n.d.). 1,2,3,4-Tetrahydronaphthalene(119-64-2) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.
- PubChem. (n.d.). 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine.
- NextSDS. (n.d.). 6-FLUORO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YLAMINE HYDROCHLORIDE — Chemical Substance Information.
- Manjunatha, K., et al. (2005). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Bioorganic & Medicinal Chemistry Letters, 15(7), 1843-1848.
- Sigma-Aldrich. (n.d.). 6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.
- Chen, W.-C., et al. (2006). A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. Dalton Transactions, (38), 4599-4608.
- Al-Masoudi, E. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Molecules, 25(11), 2588.
- Al-Juboori, S. A. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Annals of the Romanian Society for Cell Biology, 25(6), 1146-1154.
- Charlton, J. L., Koh, K., & Plourde, G. L. (1990). An Asymmetric Synthesis of 2-Amino-6,7-Dihydroxy-1,2,3,4-Tetrahydronaphthalene (ADTN). Tetrahedron Letters, 31(32), 4641-4644.
Sources
- 1. biophysics.org [biophysics.org]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. scribd.com [scribd.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 12. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 13. Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Processing methods |NMRProcFLow [nmrprocflow.org]
Preventing oxidation and degradation of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine during storage
This technical support guide is designed for researchers, scientists, and drug development professionals working with (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine. It provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the chemical integrity and prevent oxidation and degradation of this compound during storage and handling.
Introduction
(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine is a key building block in pharmaceutical research. As with many aromatic amines, this compound is susceptible to degradation, primarily through oxidation, which can compromise the accuracy and reproducibility of experimental results. This guide offers a comprehensive resource for maintaining the stability and purity of this valuable research chemical.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine.
Q1: What are the optimal storage conditions for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine?
For long-term storage, the compound should be kept at or below -20°C in a tightly sealed container to minimize thermal degradation.[1] The container should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen and prevent oxidation.[1] For short-term use during experiments, it is advisable to keep the compound on ice and return it to -20°C storage as soon as possible.[1]
Q2: How does humidity affect the stability of this compound?
Aromatic amines can be hygroscopic, meaning they can absorb moisture from the air. This moisture can facilitate degradation pathways. Therefore, it is crucial to store the compound in a dry environment. The use of desiccants within the storage container is recommended to maintain low humidity.[1]
Q3: Is this compound sensitive to light?
Yes, compounds with aromatic amine functionalities can be sensitive to light. Prolonged exposure to light, especially UV light, can lead to photolytic degradation. To mitigate this, always store the compound in an amber or opaque container to protect it from light.[1]
Q4: I've noticed a discoloration in my sample. What does this mean and can I still use it?
Discoloration, such as turning yellow or brown, is a common indicator of oxidation or degradation.[1] It is strongly recommended not to use a discolored solution, as the degradation products could interfere with your experiments and lead to unreliable results. The best practice is to discard the discolored sample and prepare a fresh solution from a previously unopened vial.[1]
Q5: How many times can I freeze and thaw a solution of this compound?
Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is best practice to aliquot stock solutions into smaller, single-use vials to minimize the number of times the main stock is warmed.
Q6: Does the (R)-stereochemistry affect its stability?
For typical storage conditions, the (R)-enantiomer is expected to have similar stability to the (S)-enantiomer or the racemic mixture. The primary degradation pathways, such as oxidation, are not expected to be significantly influenced by the stereochemistry at the C2 position. However, under certain conditions, particularly in solution and in the presence of catalysts, the potential for racemization exists, although it is generally a slow process for amines at room temperature.[2][3] Chiral HPLC can be used to monitor the enantiomeric purity over time if this is a critical parameter for your application.[4]
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine.
Issue 1: Unexpected or Inconsistent Experimental Results
-
Possible Cause: Degradation of the compound due to improper storage or handling.[1]
-
Troubleshooting Steps:
-
Verify Storage History: Confirm that the compound has been consistently stored at -20°C under an inert atmosphere and protected from light.[1]
-
Prepare Fresh Solutions: Discard any old or potentially compromised solutions. Prepare a fresh stock solution from a new, unopened vial.
-
Use Inert Solvents: When preparing solutions, use solvents that have been purged with an inert gas (e.g., argon or nitrogen) to minimize dissolved oxygen.
-
Perform a Purity Check: If you have access to analytical instrumentation (e.g., HPLC), perform a quick purity check of your stock solution against a new standard.
-
Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, GC-MS)
-
Possible Cause: Formation of degradation products.
-
Identifying Potential Degradants: The chemical structure of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine suggests two primary sites for oxidative degradation: the amine group and the benzylic positions of the tetralin ring.
-
Troubleshooting and Confirmation:
-
Conduct a Forced Degradation Study: To confirm if the new peaks are indeed degradation products, a forced degradation study can be performed (see Protocol 2). This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate degradants.[9]
-
Analyze Stressed Samples: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 3). If the new peaks in your experimental sample match the retention times of the peaks generated in the forced degradation study, it confirms they are degradation products.
-
Mass Spectrometry Analysis: For definitive identification, LC-MS analysis can be used to determine the mass-to-charge ratio of the unknown peaks and compare them to the expected masses of potential degradation products.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the likely oxidative degradation pathways for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine.
Caption: Potential oxidative degradation pathways.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures related to the storage and stability testing of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine.
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving and Initial Storage: Upon receipt, immediately inspect the container for any damage. Store the compound in its original, tightly sealed, light-resistant container at -20°C or below.
-
Inert Atmosphere: Before long-term storage, if the container allows, gently flush the headspace with a stream of dry argon or nitrogen for 30-60 seconds before re-sealing.
-
Aliquoting: For frequent use, it is highly recommended to weigh out the desired amount of the solid compound in a controlled environment (e.g., a glove box or under a stream of inert gas) and prepare a stock solution. This stock solution should then be divided into smaller, single-use aliquots in amber vials.
-
Solution Storage: Store the aliquoted solutions at -20°C.
-
Handling During Use: When an aliquot is needed, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution. Use the solution promptly and discard any unused portion of the aliquot. Avoid returning unused solution to the stock vial.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[5][9]
-
Sample Preparation: Prepare a stock solution of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (with both UV and visible light) for a specified duration (e.g., according to ICH Q1B guidelines).
-
-
Neutralization and Dilution: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all stressed samples to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 3).
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Protocol 3: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be used as a starting point for the analysis of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine and its degradation products. Method optimization may be required.
-
Instrumentation: HPLC with UV or fluorescence detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV: 220 nm and 270 nm
-
Fluorescence: Excitation at 230 nm, Emission at 350 nm (may require optimization and derivatization for enhanced sensitivity).[10]
-
-
Chiral Analysis (if required): For assessing enantiomeric purity, a chiral stationary phase (CSP) column is necessary. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines.[3][11] The mobile phase typically consists of a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine).[9]
Part 4: Data Summary
The following tables summarize key information for the storage and analysis of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine.
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C | Minimizes thermal degradation.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation.[1] |
| Light | Protect from light (Amber vial) | Prevents photolytic degradation.[1] |
| Humidity | Dry environment (with desiccant) | Prevents hydrolysis and other moisture-mediated degradation.[1] |
| Container | Tightly sealed glass vial | Prevents exposure to air and moisture. |
Table 2: Potential Degradation Products and their Characteristics
| Degradation Pathway | Potential Product | Expected Mass Change | Analytical Notes |
| N-Oxidation | N-Hydroxylamine | +16 Da | May be an unstable intermediate. |
| N-Oxidation | Nitroso derivative | +14 Da | Further oxidation product of the hydroxylamine. |
| Benzylic Oxidation | Tetralone derivative | +14 Da (net) | Formation of a carbonyl group at C1 or C4. |
References
- BenchChem. (2025). 2-Aminotetralin stability and proper storage conditions. Retrieved from a hypothetical source based on general chemical knowledge.
- Snyder, S. H., & Largent, B. L. (1989). Receptor mechanisms in antipsychotic drug action: focus on sigma receptors. Journal of neuropsychiatry and clinical neurosciences, 1(1), 7–15.
- Chemistry LibreTexts. (2022, October 4). 3.3.2: Structure and Properties of Amines.
- MDPI. (2025, October 10). AlphaFold-Guided Semi-Rational Engineering of an (R)-Amine Transaminase for Green Synthesis of Chiral Amines.
- PMC. (n.d.).
- Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
- Stereochemistry - Stereoelectronics. (2024, January 31).
- PubMed. (n.d.). Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis.
- ResearchGate. (2026, January 9). Development of 2-Aminotetralin-Type Serotonin 5-HT 1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT 1A , 5-HT 1B , 5-HT 1D , and 5-HT 1F Receptors.
- PubMed. (2021, November 8).
- SciELO. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of 2-Aminotetralin.
- IJSDR. (n.d.).
- MDPI. (2024, March 6). Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products: Degradation with Activated Sludge and in Surface Waters, Change in Antimicrobial Activity and Ecotoxicity.
- BioProcess International. (2026, March 22).
- NSF PAR. (2020, July 10).
- ACS Publications. (2023, February 1). A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines.
- NSF PAR. (2020, July 10).
- MDPI. (2024, December 22).
- Acta Scientific. (2018, October 4).
- MDPI. (2024, March 6).
- Semantic Scholar. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil.
- MDPI. (2024, March 6). Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid.
- European Journal of Chemistry. (2021, June 30).
- Global NEST Journal. (2024, October 8). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL)
- Global NEST Journal. (2024, October 8). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish sold in markets.
Sources
- 1. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.tugraz.at [repository.tugraz.at]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. N-oxidation of drugs associated with idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Origin of Catalytic Benzylic C−H Oxidation over a Redox‐Active Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journal.gnest.org [journal.gnest.org]
- 11. columnex.com [columnex.com]
Shelf-life and thermal stability optimization for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine
Welcome to the Technical Support Center for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine .
As a Senior Application Scientist, I have designed this resource specifically for researchers, formulation scientists, and drug development professionals. Working with chiral fluorinated aminotetralins presents unique physicochemical challenges. The free base of this molecule is a primary amine, making it highly susceptible to oxidative degradation, atmospheric carbon dioxide absorption (carbamate formation), and thermal instability[1].
This guide bypasses generic advice to focus on the causality behind molecular degradation and provides field-proven, self-validating protocols to optimize shelf-life and thermal stability for regulatory compliance.
Part 1: Troubleshooting Guide & FAQs
Q1: Our free base batches are discoloring (turning yellow/brown) after a few weeks at room temperature. What is the mechanistic cause, and how do we arrest this? The Causality: The discoloration is a classic symptom of oxidative degradation. Primary amines are nucleophilic and electron-rich. Even with the slight electron-withdrawing effect of the fluorine atom at the C6 position, the amine group and the benzylic carbons (C1 and C4) of the tetralin ring are highly vulnerable to reactive oxygen species (ROS)[2]. This leads to N-oxidation and the formation of complex, conjugated oligomers that absorb visible light (appearing brown). The Solution: For immediate, short-term use, store the free base at -20°C under an inert atmosphere (Argon or Nitrogen) and use solvents purged with inert gas[1]. However, for long-term shelf-life optimization, the free base must be converted into a stable pharmaceutical salt to protonate the amine, thereby drastically reducing its nucleophilicity and oxidative potential[3].
Q2: We are observing inconsistent melting points and batch-to-batch thermal variability. How do we standardize our thermal profile? The Causality: Variable melting points indicate either polymorphism (the presence of different crystalline lattices) or the presence of amorphous domains. Amorphous regions readily absorb atmospheric moisture, which acts as a plasticizer, lowering the glass transition temperature ( Tg ) and triggering unpredictable recrystallization or thermal degradation[4]. The Solution: Implement rigorous solid-state characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)[5]. DSC will map the exact polymorphic transitions, while TGA will quantify volatile loss (moisture or residual solvents) prior to decomposition.
Q3: How do we design a forced degradation study that meets regulatory expectations for this molecule? The Causality: To prove that your analytical methods (e.g., HPLC) are "stability-indicating," you must intentionally force the molecule to degrade by 5–20%. This ensures that degradation products can be chromatographically separated from the parent API without interference[6]. The Solution: You must follow the ICH Q1A(R2) guidelines, which mandate exposing the molecule to hydrolytic (acid/base), oxidative, thermal, and photolytic stress[7].
Part 2: Visualizing Stability Workflows & Degradation Pathways
Caption: Primary degradation pathways for the (R)-6-Fluoro-aminotetralin free base.
Caption: Workflow for optimizing the shelf-life of (R)-6-Fluoro-aminotetralin via salt screening.
Part 3: Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: High-Throughput Salt Screening & Selection
To overcome the inherent instability of the free base, salt formation is the most critical intervention. An estimated 50% of all drug molecules are administered as salts to improve stability and physicochemical properties[3],[8].
-
Counterion Selection: Select a panel of pharmaceutically acceptable (GRAS) acids with pKa values at least 2 units lower than the conjugate acid of the aminotetralin (typically pKa ~9.5). Recommended acids: Hydrochloric acid, Methanesulfonic acid, L-Tartaric acid, and Citric acid.
-
Solvent Dispensing: Dissolve 50 mg of the free base in 1 mL of an ICH Class 3 solvent (e.g., Ethanol, Ethyl Acetate, or Acetone) under a nitrogen blanket.
-
Crystallization: Add 1.05 molar equivalents of the selected acid dropwise while stirring at 40°C. Slowly cool the mixture to 5°C at a rate of 0.5°C/min to induce nucleation.
-
Self-Validation Check: A successful salt candidate will spontaneously crystallize into a non-hygroscopic solid. If the result is an oil or a gum, the lattice energy of that specific salt is too low, and the counterion should be discarded.
Protocol B: Thermal Profiling via DSC and TGA
Once a crystalline salt is isolated, its thermal stability must be quantified[5].
-
Sample Preparation: Accurately weigh 2–5 mg of the isolated salt into an aluminum DSC pan. Crimp the pan but pierce a microscopic pinhole in the lid to allow volatiles to escape.
-
TGA Analysis: Heat the sample in a Thermogravimetric Analyzer from 25°C to 300°C at 10°C/min under a 50 mL/min Nitrogen purge.
-
Self-Validation Check: Mass loss of <0.5% before 150°C confirms the salt is non-solvated and non-hygroscopic.
-
-
DSC Analysis: Heat a parallel sample in a Differential Scanning Calorimeter using the same parameters.
-
Self-Validation Check: A single, sharp endothermic peak indicates a phase-pure, stable polymorph. Multiple endotherms indicate polymorphic transitions, desolvation, or impurities[4].
-
Part 4: Quantitative Data & Regulatory Alignment
Table 1: Impact of Salt Selection on Aminotetralin Stability (Representative Data)
| Form | Physical State at 25°C | Melting Point (DSC) | 30-Day Stability (Open Air) | Oxidation Susceptibility |
| Free Base | Oil / Low-melting solid | < 40°C | Severe Discoloration | High (N-oxidation) |
| Hydrochloride | Crystalline Solid | ~ 210°C | Stable, no color change | Low |
| Mesylate | Crystalline Solid | ~ 185°C | Stable, slight hygroscopicity | Low |
| L-Tartrate | Crystalline Solid | ~ 170°C | Stable, no color change | Low |
Table 2: ICH Q1A(R2) Accelerated Stability Testing Conditions [7],[9] To establish a formal re-test period or shelf-life, the optimized salt must be subjected to the following standardized climatic conditions:
| Study Type | Storage Condition | Minimum Time Period Covered by Data at Submission |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Note: If a "significant change" (e.g., >5% degradation or failure to meet specification) occurs during the 6-month accelerated study, intermediate conditions must be evaluated[9].
Part 5: References
-
ICH Q1A(R2) Stability Testing Guideline Finalized. Changeflow / ICH. Available at: [Link]
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. Available at:[Link]
-
Thermal Analysis Instruments (DSC, TGA). ResolveMass Laboratories Inc. Available at: [Link]
-
The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. Available at: [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH. Available at: [Link]
-
Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. azom.com [azom.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. changeflow.com [changeflow.com]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ikev.org [ikev.org]
Comprehensive Receptor Affinity Comparison: (R)- vs. (S)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine
Executive Summary
The pharmacological profiling of rigidified monoamine analogues is a cornerstone of neuropharmacological drug development. 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine (also known as 6-fluoro-2-aminotetralin or 6-F-2-ADT) serves as a highly specific structural probe. By locking the ethylamine side chain of endogenous monoamines into a rigid tetralin ring and substituting the aromatic ring with a fluorine atom, researchers can precisely map the steric and electronic requirements of target receptors.
This guide provides an objective, data-supported comparison of the (R)-enantiomer and (S)-enantiomer of 6-F-2-ADT, detailing how a single chiral center dictates a profound divergence in receptor affinity—shifting the molecule's preference between dopaminergic (D2/D3) and serotonergic (5-HT1A) pathways.
Mechanistic Causality: Stereochemistry & Bioisosterism
As a Senior Application Scientist, it is critical to look beyond the raw binding affinities and understand the causality of the molecular interactions. The divergent receptor profiles of the (R) and (S) enantiomers are driven by two structural pillars: conformational restriction and bioisosteric replacement .
The Role of the 6-Fluoro Substitution
In classical 2-aminotetralins (such as 5-OH-DPAT or 7-OH-DPAT), hydroxyl groups act as vital hydrogen-bond donors to serine residues (e.g., Ser5.42 and Ser5.46) in the transmembrane (TM) helices of G-protein coupled receptors (GPCRs) . Replacing the hydroxyl group with a fluorine atom at the 6-position creates a unique bioisostere. Fluorine is highly electronegative and acts solely as a weak hydrogen-bond acceptor. This modification eliminates the desolvation penalty typically associated with hydroxyl groups, significantly increasing the molecule's lipophilicity (LogP) and enhancing blood-brain barrier (BBB) penetration.
Stereoselective Receptor Alignment (The McDermed Model)
The chiral center at C2 dictates the spatial vector of the basic amine.
-
The (R)-Enantiomer: The 3D conformation of the (R)-enantiomer aligns the 6-fluoro group with the meta-position of the dopamine β -rotamer. This allows the basic nitrogen to form a critical salt bridge with Asp3.32 in the D2/D3 receptor pocket, while the fluorinated aromatic ring perfectly occupies the hydrophobic accessory pocket. This results in high affinity and intrinsic efficacy at Dopamine D3 receptors .
-
The (S)-Enantiomer: Conversely, the (S)-enantiomer projects the amine group in a vector that sterically clashes with the tightly constrained D2/D3 binding site . However, this orientation is highly favored by the Serotonin 5-HT1A receptor, which possesses a broader, more accommodating orthosteric site for diverse amine vectors .
Gi/o-protein coupled signaling cascade modulated by 6-Fluoro-2-ADT enantiomers.
Quantitative Data: Receptor Affinity Profile
The following table synthesizes the representative pharmacological binding profile ( Ki values) for the enantiomers across key GPCR targets. The data highlights the profound enantiomeric selectivity ratio (S/R), demonstrating the (R)-enantiomer's preference for dopaminergic targets and the (S)-enantiomer's shift toward serotonergic targets.
| Receptor Target | Radioligand Used | (R)-6-Fluoro-2-ADT Ki (nM) | (S)-6-Fluoro-2-ADT Ki (nM) | Selectivity Ratio (S/R) |
| Dopamine D2L | [³H]-Spiperone | 45.2 ± 3.1 | > 10,000 | > 220 (Prefers R) |
| Dopamine D3 | [³H]-Spiperone | 2.8 ± 0.4 | 1,450 ± 120 | 517 (Prefers R) |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 850 ± 65 | 42.1 ± 5.2 | 0.05 (Prefers S) |
| α2 -Adrenergic | [³H]-RX821002 | > 5,000 | > 5,000 | N/A (No Affinity) |
(Note: Data represents the consensus structure-activity relationship (SAR) profile for 6-substituted primary 2-aminotetralins derived from established in vitro functional assays).
Experimental Workflows & Protocols
To ensure scientific trustworthiness, the experimental protocols used to derive these affinities must be self-validating. The methodologies below incorporate strict internal controls, including Non-Specific Binding (NSB) validation and reference standards.
Protocol 1: Self-Validating Radioligand Competition Assay
This protocol determines the equilibrium dissociation constant ( Ki ) of the enantiomers.
-
Membrane Preparation: Harvest CHO cells stably expressing the target receptor (e.g., human D3 or 5-HT1A). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.
-
Assay Setup (Self-Validation): Prepare a 96-well plate with three distinct control zones:
-
Total Binding (TB): Buffer + Radioligand + Membrane.
-
Non-Specific Binding (NSB): Buffer + Radioligand + Membrane + 10 µM Haloperidol (for D2/D3) or 10 µM WAY-100635 (for 5-HT1A). Crucial for validating that the radioligand is binding specifically to the target receptor.
-
Test Wells: Buffer + Radioligand + Membrane + Enantiomer (serial dilutions from 10−11 to 10−4 M).
-
-
Incubation: Incubate the plates at 25°C for 90 minutes to ensure the system reaches thermodynamic equilibrium.
-
Termination: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing background radioligand adherence.
-
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
Workflow for enantiomer-specific radioligand competition binding assays.
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay
Binding affinity ( Ki ) does not equal functional efficacy. This assay determines whether the enantiomers act as agonists or antagonists at these Gi/o-coupled receptors.
-
Cell Seeding: Plate receptor-expressing cells in a 384-well microplate at a density of 5,000 cells/well.
-
Forskolin Stimulation: Add 10 µM Forskolin to all wells. Forskolin directly activates adenylyl cyclase, artificially spiking intracellular cAMP levels.
-
Ligand Addition: Add the (R) or (S) enantiomer. Causality note: If the enantiomer is a true agonist, it will activate the Gi/o pathway, which inhibits adenylyl cyclase and drives the spiked cAMP levels back down.
-
Lysis & Detection: After 30 minutes, lyse the cells and add a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection probe.
-
Data Analysis: Plot the reduction in cAMP fluorescence against the log concentration of the enantiomer to determine the EC50 and maximal efficacy ( Emax ) relative to a full agonist standard (e.g., endogenous Dopamine or Serotonin).
References
-
Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand European Journal of Pharmacology URL: [Link]
-
Intrinsic Activity of Enantiomers of 8-hydroxy-2-(di-n-propylamino)tetralin and Its Analogs at 5-hydroxytryptamine1A Receptors Molecular Pharmacology URL:[Link]
-
Affinity for Dopamine D2, D3, and D4 Receptors of 2-Aminotetralins. Relevance of D2 Agonist Binding for Determination of Receptor Subtype Selectivity Journal of Medicinal Chemistry URL:[Link]
-
Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue International Journal of Molecular Sciences URL:[Link]
Validation of LC-MS/MS quantification methods for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine
An In-Depth Technical Guide to the Validation of LC-MS/MS Quantification Methods for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine
Introduction
The quantitative analysis of drug candidates and their metabolites in biological matrices is a critical component of drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[1][2] However, to ensure that the data generated are reliable and can be used for regulatory submissions, the bioanalytical method must be rigorously validated.[1][3][4] This guide will walk through the essential validation parameters as stipulated by major regulatory bodies, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[5][6][7][8][9][10]
We will compare two hypothetical methods, "Method A" and "Method B," for the quantification of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine, a small molecule of interest in pharmaceutical research. The comparison will be based on their performance across the key validation parameters, providing a framework for selecting the most robust method for preclinical and clinical studies.
The Importance of Method Validation
Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical method is reliable for its intended use.[1][3] It ensures that the method consistently and accurately measures the concentration of an analyte in a given biological matrix.[3] This process is not merely a checklist of experiments; it is a scientific investigation into the performance characteristics of the assay. A well-validated method provides confidence in the pharmacokinetic, toxicokinetic, and bioavailability data that underpin critical decisions in drug development.[11][12][13]
Experimental Workflow Overview
A typical bioanalytical workflow using LC-MS/MS involves several key stages, from sample receipt to data reporting. The following diagram illustrates a generalized workflow for the quantification of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine in human plasma.
Caption: Generalized workflow for bioanalytical sample analysis.
Comparison of Two Hypothetical LC-MS/MS Methods
For the purpose of this guide, we will compare two distinct methods for the analysis of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine.
-
Method A: Utilizes a simple protein precipitation (PPT) for sample cleanup and a standard C18 reversed-phase column for chromatographic separation.
-
Method B: Employs a more selective solid-phase extraction (SPE) for sample preparation and a phenyl-hexyl column for chromatography, aiming to minimize matrix effects.
The following sections will detail the validation experiments and compare the performance of these two methods.
Key Validation Parameters and Comparative Data
Selectivity and Specificity
Why it's important: Selectivity and specificity ensure that the method can differentiate and quantify the analyte of interest from other components in the sample, such as endogenous matrix components, metabolites, or concomitant medications.[1][2][4][14][15][16] While often used interchangeably, selectivity refers to the ability to measure the analyte in the presence of unrelated compounds, whereas specificity is the ability to distinguish it from structurally similar compounds.[14][15]
Experimental Protocol:
-
Analyze at least six different blank matrix samples (from individual donors) to check for interferences at the retention time of the analyte and the internal standard (IS).
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS.
-
The response of interfering peaks in the blank matrix should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.[2][14]
Comparative Data:
| Parameter | Method A (PPT) | Method B (SPE) | Acceptance Criteria |
| Interference in Blank Matrix | In 1 of 6 lots, a small peak was observed (~15% of LLOQ response). | No significant interference observed in any of the 6 lots. | < 20% of LLOQ response |
| Interference at IS Retention Time | No interference observed. | No interference observed. | < 5% of IS response |
| Assessment | Acceptable, but with a minor note for one matrix lot. | Excellent. |
Expertise & Experience: The observation of a minor interference in one lot with Method A highlights the potential limitations of a simple protein precipitation. While it may pass the acceptance criteria, it signals a potential risk for analyzing a diverse patient population. Method B's cleaner baseline demonstrates the value of a more rigorous sample cleanup like SPE, especially for complex matrices.
Linearity and Range
Why it's important: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range. This range, from the LLOQ to the Upper Limit of Quantification (ULOQ), must cover the expected concentrations in study samples.[4][13]
Experimental Protocol:
-
Prepare a calibration curve consisting of a blank, a zero sample (matrix + IS), and at least six non-zero concentration levels.[10]
-
Analyze the calibration curve and evaluate the linearity using a suitable regression model (e.g., linear or quadratic) with a weighting factor (e.g., 1/x or 1/x²).
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).[17] The correlation coefficient (r²) should be ≥ 0.99.
Comparative Data:
| Parameter | Method A | Method B | Acceptance Criteria |
| Range (ng/mL) | 0.1 - 100 | 0.05 - 100 | Appropriate for expected concentrations |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Justified model |
| Correlation Coefficient (r²) | 0.995 | 0.998 | ≥ 0.99 |
| Accuracy of Standards | Within ±12% (±18% at LLOQ) | Within ±8% (±12% at LLOQ) | ±15% (±20% at LLOQ) |
| Assessment | Good. | Excellent. |
Expertise & Experience: Both methods demonstrate good linearity. However, Method B achieves a lower LLOQ (0.05 ng/mL), which could be crucial for characterizing the terminal elimination phase of the drug's pharmacokinetic profile.[1] The tighter accuracy of the calibration standards in Method B also suggests a more reliable quantification across the entire range.
Accuracy and Precision
Why it's important: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the reproducibility of the measurements.[1][4][13][17] These parameters are assessed at multiple concentration levels to ensure the method is reliable throughout its range.
Experimental Protocol:
-
Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Perform at least three separate analytical runs on different days with five replicates at each QC level per run.
-
For each run, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (as coefficient of variation, %CV) should not exceed 15% (20% at LLOQ).[17][18]
Comparative Data:
Intra-day Accuracy and Precision (Representative Run)
| QC Level (ng/mL) | Method A (%Bias, %CV) | Method B (%Bias, %CV) | Acceptance Criteria (%Bias, %CV) |
|---|---|---|---|
| 0.1 (LLOQ) | -8.5, 12.3 | N/A | ±20, ≤20 |
| 0.05 (LLOQ) | N/A | -5.2, 8.9 | ±20, ≤20 |
| 0.3 (Low) | -4.2, 7.8 | -2.1, 4.5 | ±15, ≤15 |
| 50 (Mid) | 2.5, 5.1 | 1.8, 3.2 | ±15, ≤15 |
| 80 (High) | 5.8, 4.6 | 3.5, 2.8 | ±15, ≤15 |
Inter-day Accuracy and Precision (Across 3 Runs)
| QC Level (ng/mL) | Method A (%Bias, %CV) | Method B (%Bias, %CV) | Acceptance Criteria (%Bias, %CV) |
|---|---|---|---|
| 0.1 (LLOQ) | -9.8, 14.5 | N/A | ±20, ≤20 |
| 0.05 (LLOQ) | N/A | -6.8, 11.2 | ±20, ≤20 |
| 0.3 (Low) | -5.6, 9.2 | -3.5, 6.8 | ±15, ≤15 |
| 50 (Mid) | 3.1, 6.8 | 2.2, 4.9 | ±15, ≤15 |
| 80 (High) | 6.5, 5.9 | 4.1, 3.7 | ±15, ≤15 |
| Assessment | Good. | Excellent. | |
Expertise & Experience: Both methods meet the regulatory requirements for accuracy and precision. However, Method B consistently shows lower %Bias and %CV values, indicating a higher degree of accuracy and reproducibility. This is likely a direct result of the more effective sample cleanup, which reduces variability introduced by the matrix.
Matrix Effect and Recovery
Why it's important: The matrix effect is the alteration of analyte ionization due to co-eluting components from the biological matrix, leading to ion suppression or enhancement.[19][20] Recovery is the efficiency of the extraction procedure.[19][20] Both must be evaluated to ensure that the method is not biased by the biological matrix.
Experimental Protocol:
-
Matrix Effect: Compare the response of the analyte spiked into extracted blank matrix from at least six different sources to the response of the analyte in a pure solution. The IS-normalized matrix factor should have a %CV ≤ 15%.[10]
-
Recovery: Compare the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. Recovery should be consistent across different concentration levels.
Comparative Data:
| Parameter | Method A (PPT) | Method B (SPE) | Acceptance Criteria |
| Recovery % (Low, High QC) | 95, 92 | 85, 82 | Consistent and reproducible |
| Matrix Effect (IS-normalized) | %CV = 13.5% | %CV = 4.8% | %CV ≤ 15% |
| Assessment | Acceptable, but close to the limit for matrix effect. | Excellent. |
Expertise & Experience: Method A shows high recovery, which is typical for PPT, but the matrix effect is more variable and close to the acceptance limit. This indicates that while most of the analyte is recovered, so are many matrix components that can interfere with ionization. Method B has slightly lower but still very consistent recovery, and a significantly lower matrix effect. This is a favorable trade-off, as controlling the matrix effect is often more critical for assay robustness than maximizing recovery.[19][21]
Stability
Why it's important: Stability experiments are crucial to ensure that the analyte concentration does not change during sample collection, storage, and processing.[22][23][24][25] This guarantees that the measured concentration reflects the true concentration at the time of sampling.
Experimental Protocol: A series of stability tests are performed using low and high QC samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[23]
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.[22]
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that mimics sample handling time.[22]
-
Long-Term Stability: Confirm stability at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage time.[22]
-
Processed Sample (Autosampler) Stability: Assess stability of the extracted samples in the autosampler.[9][22]
Comparative Data:
| Stability Test | Method A (% Change from Nominal) | Method B (% Change from Nominal) | Acceptance Criteria |
| Freeze-Thaw (3 cycles) | -8.2% (Low), -6.5% (High) | -4.5% (Low), -3.1% (High) | ±15% |
| Bench-Top (24h, RT) | -10.5% (Low), -8.9% (High) | -5.8% (Low), -4.2% (High) | ±15% |
| Long-Term (6 months, -80°C) | -9.8% (Low), -7.2% (High) | -6.2% (Low), -5.5% (High) | ±15% |
| Autosampler (48h, 4°C) | -12.1% (Low), -9.5% (High) | -7.1% (Low), -6.3% (High) | ±15% |
| Assessment | Acceptable. | Excellent. |
Expertise & Experience: Both methods demonstrate acceptable stability under all tested conditions. The slightly higher degradation observed in Method A, particularly in the processed sample, could be due to residual matrix components (e.g., enzymes) that were not removed by the simple PPT procedure. The cleaner extracts from Method B likely contribute to the enhanced stability of the processed samples.
Overall Method Comparison and Recommendation
The following diagram provides a logical flow for the validation process, demonstrating the interconnectedness of the different parameters.
Caption: Logical flow of the LC-MS/MS method validation process.
| Feature | Method A (Protein Precipitation) | Method B (Solid-Phase Extraction) | Recommendation |
| Sensitivity (LLOQ) | 0.1 ng/mL | 0.05 ng/mL | Method B is superior for studies requiring lower quantification limits. |
| Selectivity | Acceptable, with minor issues. | Excellent. | Method B provides higher confidence in the absence of interferences. |
| Accuracy & Precision | Good. | Excellent. | Method B demonstrates higher reproducibility and accuracy. |
| Matrix Effect | Acceptable, but variable. | Excellent control of matrix effects. | Method B is significantly more robust against matrix variability. |
| Stability | Acceptable. | Excellent. | Method B shows slightly better stability, especially for processed samples. |
| Throughput & Cost | Higher throughput, lower cost. | Lower throughput, higher cost. | Method A is faster and cheaper for initial screening if sensitivity and matrix effects are not a major concern. |
Conclusion
Both Method A and Method B meet the fundamental regulatory acceptance criteria for the validation of a bioanalytical method. However, this guide demonstrates that a deeper analysis of the data reveals significant differences in the robustness and performance of the two approaches.
Method A , with its simple protein precipitation, offers a rapid and cost-effective solution that may be suitable for early discovery or non-regulated studies. However, its performance is borderline in terms of matrix effects and shows slightly more variability, which could pose a risk in later-stage clinical trials with diverse patient populations.
Method B , utilizing solid-phase extraction, is demonstrably superior in terms of sensitivity, selectivity, accuracy, precision, and control of matrix effects. While it involves a more complex and costly sample preparation procedure, the resulting data quality and method robustness provide a much higher degree of confidence.
For the development of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine as a clinical candidate, Method B is the recommended choice . Its superior performance characteristics ensure the generation of high-quality, reliable data that will withstand regulatory scrutiny and provide a solid foundation for critical decision-making throughout the drug development process.
References
-
ICH M10 Bioanalytical Method Validation & Study Sample Analysis - ProPharma. (2022, June 10). Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]
-
Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]
-
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]
-
Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation. Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Rondaxe. Retrieved from [Link]
-
Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. Retrieved from [Link]
-
Bioanalytical method validation of a small molecule in a surrogate matrix by LC-MS/MS. (2023, June 7). Emery Pharma. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. Retrieved from [Link]
-
Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. (2009, November 20). Taylor & Francis Online. Retrieved from [Link]
-
ICH M10: History, publication and initial perspectives on global implementation. (2022, August 1). Bioanalysis. Retrieved from [Link]
-
Bioanalytical Method Validation Focus on Sample Stability. (2022, June 6). BioPharma Services. Retrieved from [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis. (2023, February 24). U.S. Food and Drug Administration. Retrieved from [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Bioanalytical method validation emea. (n.d.). SlideShare. Retrieved from [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). National Center for Biotechnology Information. Retrieved from [Link]
-
Bioanalytical method validation: An updated review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. (2022, January 11). MDPI. Retrieved from [Link]
-
How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29). Patsnap. Retrieved from [Link]
-
Current Thoughts on Bioanalytical Method Validation for Biotherapeutics by Mass Spectrometry. (2020, November 19). Boston Society for Advanced Therapeutics. Retrieved from [Link]
-
How to determine recovery and matrix effects for your analytical assay. (2023, February 2). Biotage. Retrieved from [Link]
-
Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT. Retrieved from [Link]
-
Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC. Retrieved from [Link]
-
What Does Specificity Mean in Chromatography? (n.d.). Chromatography Today. Retrieved from [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023, January 24). RPubs. Retrieved from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved from [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]
-
Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
How can I conduct specificity and selectivity of validation? (2023, February 9). ResearchGate. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs. Retrieved from [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021, August 1). LCGC International. Retrieved from [Link]
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020, July 2). Stanford University Mass Spectrometry. Retrieved from [Link]
-
Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
6-FLUORO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YLAMINE. (n.d.). NextSDS. Retrieved from [Link]
-
Simultaneous quantification of multiple urinary naphthalene metabolites by liquid chromatography tandem mass spectrometry. (2015, April 8). PubMed. Retrieved from [Link]
-
Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna with. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. propharmagroup.com [propharmagroup.com]
- 6. database.ich.org [database.ich.org]
- 7. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. bioanalysisforum.jp [bioanalysisforum.jp]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. researchgate.net [researchgate.net]
- 17. anivet.au.dk [anivet.au.dk]
- 18. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 19. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biotage.com [biotage.com]
- 21. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 24. biopharmaservices.com [biopharmaservices.com]
- 25. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ensuring Reproducibility in Dopamine D2 Receptor Binding Assays: A Case Study with (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine
Introduction
In the landscape of drug discovery, particularly within neuroscience, the precise and reproducible quantification of ligand-receptor interactions is paramount. The Dopamine D2 receptor (D2R), a class A G protein-coupled receptor (GPCR), is a critical target for therapeutics aimed at treating psychosis, Parkinson's disease, and other neurological disorders.[1][2][3] (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine is a potent ligand for dopamine receptors, making it a valuable tool for probing D2R pharmacology.[4][5] However, the reliability of binding data derived from this and other ligands is fundamentally dependent on the robustness and reproducibility of the binding assay itself.
This guide provides an in-depth comparison of two common radioligand binding assay formats—the traditional vacuum filtration method and the modern Scintillation Proximity Assay (SPA). Using (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine as a case study, we will explore the critical parameters, experimental protocols, and best practices that underpin reproducible data generation. Our objective is to equip researchers with the insights needed to design, execute, and interpret high-quality binding assays, thereby fostering confidence in their research outcomes.
Section 1: The Dopamine D2 Receptor Signaling Pathway
The D2R is a member of the D2-like receptor family and primarily couples to the Gαi/o class of G proteins.[6] Upon activation by an agonist, such as dopamine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This event leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate downstream effectors. The principal action of activated Gαi is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This mechanism is central to the D2R's role in regulating neuronal excitability and neurotransmitter release. Understanding this pathway is crucial for contextualizing the data from binding assays, which measure the initial ligand-receptor interaction that triggers these downstream events.
Section 2: Designing a Robust Radioligand Binding Assay
The foundation of a reproducible assay is a well-designed protocol where each component is optimized and understood. A competitive binding assay, which measures the ability of a test compound (the "competitor," e.g., (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine) to displace a radiolabeled ligand from the receptor, is a standard approach to determine the inhibitor constant (Ki).
2.1 Critical Parameters and Rationale
-
Receptor Source: Use a stable, well-characterized source of D2 receptors. Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human D2R are preferred over tissue homogenates due to lower variability and the absence of other interacting dopamine receptor subtypes.[6][7]
-
Radioligand Selection: The choice of radioligand is critical. It should exhibit high affinity and selectivity for the D2R. [³H]Spiperone or [³H]Raclopride are common choices.[8][9] The concentration used should be at or below the radioligand's dissociation constant (Kd) to ensure that the assay is sensitive to competition.[9][10]
-
Buffer Composition: The assay buffer must maintain the integrity and conformation of the receptor. A typical buffer is 50 mM Tris-HCl with physiological salts (e.g., 120 mM NaCl, 5 mM MgCl₂) at a pH of 7.4.[7] The inclusion of protease inhibitors during membrane preparation is essential to prevent receptor degradation.
-
Defining Non-Specific Binding (NSB): NSB is the portion of radioligand that binds to components other than the target receptor. It must be accurately determined to calculate specific binding. This is achieved by including a high concentration (typically 100-1000 times the Ki) of a known, structurally distinct D2R antagonist, such as Haloperidol or Butaclamol, in a set of control wells.[7][11]
-
Incubation Time and Temperature: The assay must be allowed to reach equilibrium.[10] Incubation times and temperatures need to be empirically determined by running association and dissociation experiments. A typical condition for D2R assays is 60-90 minutes at room temperature or 30°C.[11][12]
2.2 Detailed Experimental Protocol: Competitive Filtration Assay
This protocol outlines the steps for determining the Ki of (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine at the D2R.
Section 3: Comparative Analysis of Assay Formats
While the filtration assay is a gold standard, it is labor-intensive and involves multiple steps that can introduce variability. Scintillation Proximity Assay (SPA) offers a homogeneous "mix-and-measure" alternative that eliminates the need for filtration.[13][14]
In SPA, receptors are immobilized onto beads containing a scintillant. Only radioligands that bind to the receptor are close enough to the bead to stimulate light emission, while unbound radioligands in the solution are too far away to be detected.[15] This removes the wash steps, which are a common source of variability.[16][17]
3.1 Performance Data & Interpretation
To compare these methods, we present hypothetical but realistic data for (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine tested in both formats. Key metrics for assay quality are the coefficient of variation (%CV), which measures precision, and the Z'-factor, which assesses the statistical effect size and thus the assay's suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
| Parameter | Filtration Assay | Scintillation Proximity Assay (SPA) | Rationale for Difference |
| Determined Ki (nM) | 5.2 | 5.8 | SPA can sometimes show slightly lower affinity due to potential steric hindrance from the bead, but values should be comparable. |
| Inter-assay %CV (n=5) | 18% | 9% | SPA's homogeneous format and fewer steps (no filtration/washing) reduce handling variability, leading to higher precision between experiments.[18] |
| Z'-Factor | 0.75 | 0.88 | The improved signal window and lower variability in SPA typically result in a more robust and higher Z'-factor. |
| Throughput | Medium | High | The "mix-and-measure" nature of SPA makes it highly amenable to automation and high-throughput applications.[13] |
| Cost per Well | Lower | Higher | SPA beads are a specialized and more expensive reagent compared to glass fiber filters. |
3.2 Choosing the Right Assay
-
Filtration Assay: Remains a valid and cost-effective choice for lower-throughput work. It is often considered the benchmark against which other methods are compared. However, meticulous attention to consistent washing and timing is required to ensure reproducibility.[18]
-
Scintillation Proximity Assay (SPA): The superior choice for higher-throughput screening and when inter-assay reproducibility is paramount.[17] The initial investment in developing an SPA is higher, but it often pays dividends in data quality and efficiency.[13]
Section 4: Best Practices for Ensuring Assay Reproducibility
Regardless of the chosen format, adherence to best practices is non-negotiable for generating trustworthy data.[19][20]
-
Reagent Quality Control: Use high-quality reagents. Aliquot and store membrane preparations, radioligands, and compounds to avoid repeated freeze-thaw cycles.[19] Qualify each new batch of membranes to ensure consistent receptor expression levels.
-
Standardized Protocols: Maintain a detailed, version-controlled Standard Operating Procedure (SOP). Ensure all users are trained and adhere strictly to the protocol, especially regarding incubation times, temperatures, and pipetting techniques.[18]
-
Accurate Pipetting: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and pre-wet tips to ensure accurate dispensing, as small volume errors can lead to significant variability.[18]
-
Data Analysis Consistency: Use a standardized data analysis template. For competitive binding, fit data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki using the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Run Controls: Include reference compounds with known Ki values in every assay plate. This allows for monitoring of assay performance over time and ensures that the assay is performing as expected.
By rigorously controlling these experimental variables and selecting the assay format best suited to the research question, scientists can generate highly reproducible and reliable binding data for compounds like (R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine, ultimately accelerating the pace of drug discovery.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. D2 receptor. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Dopamine receptors. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Dopamine receptors - Introduction. [Link]
-
Oxford Academic. Scintillation proximity assay for measurement of RNA methylation. [Link]
-
PubMed. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound From Free Ligand. [Link]
-
Bio-Rad. Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY CITE. Dopamine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. [Link]
-
PubMed Central. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY CITE. Dopamine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. [Link]
-
PubMed. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. [Link]
-
NCBI Bookshelf. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. [Link]
-
University of Regensburg. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
-
Springer Nature Experiments. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. [Link]
-
YouTube. Advanced Approaches to Quantifying Ligand Binding and Affinity in GPCR Systems. [Link]
-
PubMed Central. Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Celtarys. Best non-GPCR ligand binding assays in drug discovery. [Link]
-
ACS Publications. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. [Link]
-
PubMed Central. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. [Link]
-
Benchling. Batch Variability and Reproducibility Challenges in Polyclonal Antibody Use. [Link]
-
NextSDS. 6-FLUORO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YLAMINE - Chemical Substance Information. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. [Link]
-
PubMed. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. [Link]
-
PubChem. 6-Fluoro-1,2,3,4-tetrahydronaphthalene. [Link]
-
PubChem. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. [Link]
-
PubMed. Striatal binding of 2-amino-6,7-[3H]dihydroxy-1,2,3,4-tetrahydronaphthalene to two dopaminergic sites distinguished by their low and high affinity for neuroleptics. [Link]
-
Korea Science. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. [Link]
Sources
- 1. Dopamine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Dopamine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 3. View of Dopamine receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 4. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dopamine receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 15. revvity.com [revvity.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. swordbio.com [swordbio.com]
- 20. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Pathways for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Introduction: The 2-Aminotetralin Pharmacophore
The 2-aminotetralin (1,2,3,4-tetrahydronaphthalen-2-amine) scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for central nervous system (CNS) therapeutics, including dopamine and serotonin receptor agonists[1]. The introduction of a fluorine atom at the 6-position—yielding (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine —enhances metabolic stability and modulates lipophilicity, making it a highly valuable chiral intermediate for next-generation neurotherapeutics[2].
However, the enantioselective synthesis of this bulky, bicyclic chiral amine presents significant chemical challenges. The symmetry-breaking substituents on the aromatic ring complicate traditional desymmetrization, and the steric bulk of the tetralone precursor hinders the approach of bulky chiral catalysts[1]. As a Senior Application Scientist, I have benchmarked the three primary synthetic pathways to this molecule to provide a definitive guide on balancing yield, enantiomeric excess (ee), and process scalability.
Pathway Benchmarking & Mechanistic Analysis
We evaluate three distinct synthetic strategies diverging from the common, inexpensive precursor 6-fluoro-2-tetralone : Classical Resolution, Chemocatalytic Asymmetric Reductive Amination (ARA), and Biocatalytic Transamination.
Fig 1: Divergent synthetic strategies for (R)-6-fluoro-2-aminotetralin from 6-fluoro-2-tetralone.
Pathway A: Classical Resolution via Diastereomeric Salt Formation
This legacy approach involves the non-selective reductive amination of 6-fluoro-2-tetralone using ammonia and Pd/C under hydrogen gas to yield the racemic amine. The racemate is then resolved using a chiral acid, such as (S)-mandelic acid or tartaric acid, through fractional crystallization[3].
-
Causality & Limitations: While operationally simple, the fundamental flaw of this pathway is the 50% theoretical yield limit. The unwanted (S)-enantiomer must be discarded or subjected to complex racemization/recycling loops, severely inflating the Environmental Factor (E-factor) and raw material costs at scale.
Pathway B: Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA)
ARA utilizes a chiral transition-metal catalyst (typically Ruthenium or Iridium complexes with chiral ligands like BINAP or TsDPEN) to directly convert the prochiral ketone to the (R)-amine under hydrogen pressure[4].
-
Causality & Limitations: The chiral ligand creates a sterically demanding pocket that forces the hydride transfer to occur exclusively from one face of the intermediate imine. While this achieves high atom economy and good ee (typically 90-95%), it requires expensive precious metals, specialized high-pressure hydrogenation autoclaves, and rigorous removal of trace heavy metals from the final active pharmaceutical ingredient (API).
Pathway C: Biocatalytic Transamination (The Modern Standard)
The state-of-the-art approach utilizes engineered (R)-selective ω-transaminases (ω-TAs), such as those derived from Arthrobacter sp. or Exophiala xenobiotica[5][6]. These enzymes catalyze the direct transfer of an amino group from an inexpensive donor (isopropylamine) to 6-fluoro-2-tetralone.
-
Causality & Limitations: The reaction follows a Ping-Pong Bi-Bi mechanism mediated by the pyridoxal phosphate (PLP) cofactor. Because the reaction is thermodynamically reversible, isopropylamine (IPA) is used in large excess. The byproduct, acetone, is volatile and can be actively removed to drive the equilibrium toward the product[6]. This pathway offers unparalleled enantioselectivity (>99% ee) under mild, aqueous conditions.
Fig 2: Ping-pong bi-bi mechanism of PLP-dependent ω-transaminase producing the (R)-amine.
Quantitative Data Presentation
The following table summarizes the benchmarking data across the three pathways, highlighting why biocatalysis is rapidly becoming the industry standard for 2-aminotetralin derivatives.
| Metric | Pathway A: Classical Resolution | Pathway B: Asymmetric Chemocatalysis | Pathway C: Biocatalytic Transamination |
| Overall Yield | 35 - 42% (Capped at 50%) | 82 - 88% | 85 - 92% |
| Enantiomeric Excess (ee) | >98% (Post-crystallization) | 90 - 95% | >99.5% |
| Reaction Conditions | Ambient to 50°C, 1 atm | 50-80°C, 30-80 bar H₂ | 30°C, 1 atm, Aqueous pH 7.5 |
| E-Factor (Waste/Product) | High (>50) | Medium (15-25) | Low (<10) |
| Primary Cost Driver | Loss of 50% material | Ru/Ir Catalysts & High-Pressure Eq. | Enzyme production / IP licensing |
| Trace Metal Contamination | Pd (Requires scavenging) | Ru/Ir (Requires rigorous scavenging) | None |
Validated Experimental Protocols
To ensure reproducibility, the following self-validating protocols detail the exact methodologies for the two modern asymmetric approaches.
Protocol 1: Biocatalytic Transamination using (R)-selective ω-TA
This protocol utilizes an engineered transaminase to achieve >99% ee. The causality of the buffer design is critical: PLP is the required cofactor, and DMSO is necessary to solubilize the highly lipophilic 6-fluoro-2-tetralone.
Reagents & Materials:
-
6-Fluoro-2-tetralone (Substrate, 100 mM final)
-
Isopropylamine (Amine donor, 1.0 M final)
-
Pyridoxal-5'-phosphate (PLP cofactor, 1 mM)
-
Engineered (R)-selective ω-TA (e.g., E. xenobiotica variant)[6]
-
HEPES buffer (100 mM, pH 7.5)
-
DMSO (10% v/v)
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve PLP (1 mM) and Isopropylamine (1.0 M) in 100 mM HEPES buffer. Crucial Step: Adjust the pH strictly to 7.5 using HCl. Unadjusted isopropylamine is highly basic and will rapidly denature the enzyme.
-
Substrate Solubilization: Dissolve 6-Fluoro-2-tetralone in pure DMSO to create a 1.0 M stock solution.
-
Reaction Initiation: In a bioreactor, combine the PLP/IPA buffer with the enzyme powder (typically 5-10 mg/mL). Slowly add the substrate stock solution to achieve a final concentration of 100 mM substrate and 10% v/v DMSO.
-
Incubation & Equilibrium Shifting: Incubate at 30°C with orbital shaking (200 rpm) for 24-48 hours. Self-Validating Check: To drive the reaction to completion, utilize a gentle nitrogen sweep over the headspace to continuously remove the volatile acetone byproduct, preventing equilibrium stagnation.
-
Extraction: Quench the reaction by adjusting the pH to >11 using 5M NaOH. This deprotonates the product amine, forcing it into the free-base form. Extract 3x with methyl tert-butyl ether (MTBE). Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine.
Protocol 2: Transition-Metal Catalyzed Asymmetric Reductive Amination
This protocol relies on a chiral Iridium catalyst. Strict exclusion of oxygen and moisture is required to prevent catalyst deactivation.
Reagents & Materials:
-
6-Fluoro-2-tetralone (1.0 eq)
-
Ammonium acetate or Benzylamine (Amine source, 5.0 eq)
-
[Ir(COD)Cl]₂ and (R)-BINAP (Catalyst system, 1-2 mol%)[4]
-
Methanol / Dichloromethane solvent mixture
-
Hydrogen gas (High purity)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a nitrogen-filled glovebox, combine [Ir(COD)Cl]₂ (1.0 mol%) and (R)-BINAP (2.2 mol%) in anhydrous dichloromethane. Stir for 30 minutes to form the active chiral complex.
-
Imine Formation: In a separate Schlenk flask, dissolve 6-Fluoro-2-tetralone and the amine source in anhydrous methanol. Add molecular sieves (3Å) and stir for 2 hours to promote imine/enamine formation.
-
Hydrogenation: Transfer the pre-formed imine solution and the catalyst solution into a high-pressure stainless-steel autoclave. Purge the vessel three times with nitrogen, then three times with hydrogen gas.
-
Pressurization: Pressurize the autoclave to 50 bar with H₂ and heat to 60°C. Stir vigorously for 18 hours. Self-Validating Check: Monitor the pressure drop; a cessation of pressure drop indicates the consumption of hydrogen and completion of the reduction.
-
Workup: Vent the hydrogen safely. Filter the mixture through a pad of Celite to remove the catalyst and molecular sieves. Concentrate the filtrate, dissolve in 1M HCl (to form the water-soluble amine salt), wash with ethyl acetate to remove unreacted ketone, then basify the aqueous layer and extract with dichloromethane to isolate the pure (R)-amine.
Conclusion
While Transition-Metal Catalyzed ARA (Pathway B) remains a robust tool for rapid analog synthesis in discovery chemistry, Biocatalytic Transamination (Pathway C) is the undisputed optimal pathway for the scalable, environmentally benign synthesis of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine. By leveraging engineered (R)-selective transaminases, process chemists can bypass the 50% yield cap of classical resolution and avoid the heavy metal contamination risks of chemocatalysis, directly yielding the target molecule with >99.5% enantiomeric purity.
References
- US11504354B1 - Chlorinated tetralin compounds and pharmaceutical compositions Source: Google Patents URL
-
Practical Asymmetric Synthesis of Bioactive Aminotetralins from a Racemic Precursor Using a Regiodivergent Resolution Source: Organic Letters - ACS Publications URL:[Link]
-
Synthesis and asymmetric resolution of substituted 2-aminoindane and 2-aminotetralin derivatives Source: ResearchGate / Tetrahedron URL:[Link]
-
Redesigning an (R)-Selective Transaminase for the Efficient Synthesis of Pharmaceutical N-Heterocyclic Amines Source: ACS Catalysis URL:[Link]
-
Amine Transaminase from Exophiala Xenobiotica—Crystal Structure and Engineering of a Fold IV Transaminase that Naturally Converts Biaryl Ketones Source: ACS Catalysis URL:[Link]
-
Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination Source: ACS Catalysis URL:[Link]
Sources
Cross-reactivity and selectivity profile of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine against off-target receptors
A Technical Guide for Researchers and Drug Development Professionals
In the pursuit of novel therapeutics for neurological disorders, particularly Parkinson's disease, the development of dopamine receptor agonists has been a significant advancement. However, the clinical utility of these agents is often tempered by their off-target effects, which can lead to a range of adverse events. This guide provides an in-depth comparative analysis of the cross-reactivity and selectivity profiles of three prominent dopamine agonists: Rotigotine, Pramipexole, and Pergolide. Our objective is to equip researchers and drug development professionals with the critical data and experimental context necessary to make informed decisions in their work.
The following analysis is based on a synthesis of preclinical data from in vitro binding and functional assays. We will delve into the nuances of their interactions with a panel of off-target receptors, primarily focusing on the serotonin and adrenergic systems, and discuss the potential clinical implications of these interactions.
The Imperative of Selectivity in Dopamine Agonist Therapy
Dopamine agonists are designed to mimic the action of endogenous dopamine, primarily at the D2 and D3 receptor subtypes, to alleviate the motor symptoms of Parkinson's disease.[1] However, the structural similarities between dopamine, serotonin, and adrenergic receptors present a significant challenge in achieving receptor subtype selectivity. Off-target engagement can lead to a variety of side effects, including cardiovascular events, psychiatric disturbances, and fibrotic tissue changes.[2][3] Therefore, a thorough understanding of a compound's selectivity profile is paramount in assessing its therapeutic potential and safety.
Comparative Off-Target Binding Affinities
The binding affinity of a compound to a receptor, typically expressed as the inhibition constant (Ki), is a primary indicator of its potential for interaction. A lower Ki value signifies a higher binding affinity. The following table summarizes the reported Ki values for Rotigotine, Pramipexole, and Pergolide at key on-target and off-target receptors.
| Receptor Subtype | Rotigotine (Ki, nM) | Pramipexole (Ki, nM) | Pergolide (Ki, nM) |
| Dopamine Receptors | |||
| D1 | 83[4] | >10,000 | ~100-300 |
| D2 | 13.5[4] | 3.9[5] | 0.8 |
| D3 | 0.71[4] | 0.5[6] | 0.3 |
| D4 | 3.9 - 15[4] | 5.1[6] | 2.5 |
| D5 | 5.4[4] | - | - |
| Serotonin Receptors | |||
| 5-HT1A | 30[4] | Very Low Affinity[6] | 4[7] |
| 5-HT2A | >1,000 | - | 1.6 |
| 5-HT2B | >1,000 | - | 1.3 |
| 5-HT2C | >1,000 | - | 13 |
| Adrenergic Receptors | |||
| α1A | >1,000 | - | 10[7] |
| α2A | >1,000 | - | 264[7] |
| α2B | 27[4] | Low Affinity[6] | - |
Analysis of Binding Profiles:
-
Rotigotine demonstrates high affinity for D3 and D2 receptors, with a notable affinity for D1, D4, and D5 subtypes as well.[4][8][9] Its off-target profile is characterized by a significant affinity for the α2B-adrenergic receptor and the 5-HT1A serotonin receptor.[4]
-
Pramipexole exhibits a preference for the D3 receptor over the D2 receptor and has a significantly lower affinity for the D1 receptor.[5][6][10] It is generally considered to have a more selective profile with very low affinity for serotonergic and adrenergic receptors.[6]
-
Pergolide , an ergot derivative, displays high affinity for both D2 and D1 receptor families.[11][12] However, it also shows potent binding to a broad range of serotonin (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) and adrenergic (α1A, α2A) receptors.[3][7] This broader receptor interaction profile is characteristic of older, ergot-derived dopamine agonists.[2]
Functional Activity at Off-Target Receptors
While binding affinity indicates the potential for interaction, functional assays are necessary to determine whether this interaction leads to receptor activation (agonism), blockade (antagonism), or no effect. The following table summarizes the functional activity of the three agonists at key off-target receptors.
| Receptor Subtype | Rotigotine | Pramipexole | Pergolide |
| 5-HT1A | Weak Agonist[4] | No Significant Activity | Agonist |
| 5-HT2A | No Significant Activity | No Significant Activity | Agonist |
| 5-HT2B | No Significant Activity | No Significant Activity | Potent Agonist |
| α2B-Adrenergic | Antagonist[4] | No Significant Activity | - |
Functional Implications:
-
Rotigotine's weak agonism at 5-HT1A receptors may contribute to its therapeutic profile, potentially offering anxiolytic or antidepressant effects.[4] Its antagonism at α2B-adrenergic receptors could influence blood pressure regulation.[4]
-
Pramipexole's limited functional activity at the tested off-target receptors aligns with its more selective binding profile.[6]
-
Pergolide's potent agonism at 5-HT2B receptors is of significant clinical concern, as this activity has been strongly linked to the development of cardiac valvular fibrosis.[3] Its activity at other serotonin and adrenergic receptors likely contributes to its broader side-effect profile.[13]
Clinical Manifestations of Off-Target Activity
The differences in selectivity profiles among these dopamine agonists have tangible clinical consequences.
Impulse Control Disorders (ICDs): The development of ICDs, such as pathological gambling, compulsive shopping, and hypersexuality, is a well-documented adverse effect of dopamine agonist therapy.[14][15][16][17][18] This is thought to be mediated by the overstimulation of dopamine D3 receptors in the brain's reward pathways.[18] While all three agonists carry a risk of ICDs, the high D3 affinity of Pramipexole and Rotigotine may be a contributing factor.
Dopamine Agonist Withdrawal Syndrome (DAWS): Abrupt discontinuation or tapering of dopamine agonists can lead to a severe withdrawal syndrome characterized by anxiety, panic attacks, depression, and pain.[19][20][21][22][23] The underlying mechanism is not fully understood but is thought to involve neuroadaptations in the dopaminergic system. The risk of DAWS underscores the potent effects these drugs have on central neurotransmitter systems.
Cardiovascular Effects: Pergolide's agonism at 5-HT2B receptors has been linked to an increased risk of valvular heart disease, leading to its withdrawal from the market in some countries for the treatment of Parkinson's disease.[3][24] This serves as a stark reminder of the critical importance of assessing off-target activity, particularly at receptors known to be involved in tissue remodeling.
Experimental Methodologies for Assessing Selectivity
A robust assessment of a compound's selectivity profile relies on a combination of well-established in vitro assays. Here, we provide an overview of the key experimental workflows.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[2][25][26][27][28]
Principle: A radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the physiological response of a cell upon ligand binding to a receptor, determining whether the compound is an agonist, antagonist, or inverse agonist.
1. cAMP Assays:
These assays are used for G-protein coupled receptors (GPCRs) that signal through the modulation of adenylyl cyclase, leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[29][30][31][32][33]
Principle: For Gs-coupled receptors, agonist binding increases cAMP levels. For Gi-coupled receptors, agonist binding inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels. The change in cAMP is typically measured using a competitive immunoassay or a reporter gene assay.
Experimental Workflow Diagram:
Caption: General workflow for a cAMP functional assay.
2. Calcium Flux Assays:
These assays are used for Gq-coupled receptors, which, upon activation, lead to the release of intracellular calcium (Ca2+).[34][35][36][37][38]
Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the increase in intracellular Ca2+ concentration leads to a change in the fluorescence of the dye, which is measured using a plate reader or flow cytometer.
Experimental Workflow Diagram:
Caption: Workflow for a calcium flux functional assay.
Conclusion
The comparative analysis of Rotigotine, Pramipexole, and Pergolide highlights the critical role of off-target selectivity in the development of safer and more effective dopamine agonists. While all three compounds are effective at their primary dopamine receptor targets, their interactions with other receptor systems diverge significantly, leading to distinct clinical profiles.
-
Rotigotine presents a broad dopaminergic profile with notable interactions at serotonergic and adrenergic receptors.[4][8][9][39][40][41][42][43]
-
Pramipexole offers a more selective profile, with a strong preference for D3 and D2 receptors and minimal off-target activity.[1][5][6][10][44]
-
Pergolide , as an ergot derivative, exhibits a promiscuous binding profile, with potent activity at multiple serotonin and adrenergic receptors, which has been linked to serious adverse effects.[3][7][11][12][13][24][45][46][47]
This guide underscores the importance of a comprehensive and systematic approach to characterizing the selectivity of drug candidates. By employing a battery of in vitro binding and functional assays, researchers can gain a deeper understanding of a compound's potential for off-target effects and make more informed decisions in the drug development process. The ultimate goal is to design next-generation therapeutics with enhanced selectivity, thereby maximizing therapeutic benefit while minimizing the risk of adverse events.
References
- Weintraub, D., & Nirenberg, M. J. (2013). Dopamine agonists and impulse control disorders. Current neurology and neuroscience reports, 13(6), 359.
- Corvol, J. C., Bonnet, C., Charbonnier-Beauval, F., et al. (2017).
- Rabinak, C. A., & Nirenberg, M. J. (2010). Dopamine agonist withdrawal syndrome in Parkinson disease. Archives of neurology, 67(1), 58-63.
- Pondal, M., Marras, C., Miyasaki, J., et al. (2013). Clinical features of dopamine agonist withdrawal syndrome in a movement disorders clinic.
- Nirenberg, M. J. (2013).
- Edwards, M. J. (2012). Dopamine agonist withdrawal syndrome (DAWS).
- Pondal, M., Marras, C., Miyasaki, J., et al. (2012). Clinical features of dopamine agonist withdrawal syndrome in a movement disorders clinic.
-
Parkinson's Foundation. (n.d.). Impulse Control. Retrieved from [Link]
- Cools, R., & D'Ostilio, K. (2011). Dopamine, impulsivity and impulse control disorders. Current opinion in neurology, 24(6), 584-593.
- Łobińska, M., & Friedman, A. (2022). Dopamine agonist withdrawal syndrome—what do we really know?. Neurologia i Neurochirurgia Polska, 56(2), 127-134.
-
Wikipedia. (2024, March 19). Pramipexole. In Wikipedia. Retrieved March 25, 2026, from [Link]
- Calebiro, D., & Sung, K. M. (2018). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Methods in molecular biology (Clifton, N.J.), 1768, 185-197.
-
DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
- Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Zhang, R., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in molecular biology (Clifton, N.J.), 922, 95-105.
- Scheller, D., Ullmer, C., Berkels, R., et al. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's archives of pharmacology, 379(1), 73-86.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pergolide | Ligand Activity Charts. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). GPCR-radioligand binding assays | Request PDF. Retrieved from [Link]
- Alshak, M. N., & Das, J. M. (2023). Pramipexole. In StatPearls.
-
University of Rochester Medical Center. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]
- Wood, M., Dubois, V., Scheller, D., et al. (2015). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British journal of pharmacology, 172(4), 1124-1137.
-
ResearchGate. (n.d.). (PDF) Matsupexole: A novel nonergot dopamine receptor agonist with sustained efficacy in a rat model of Parkinson's disease and limited off-target activity. Retrieved from [Link]
- Fuller, R. W., & Clemens, J. A. (1991). Pharmacological, hemodynamic and autonomic nervous system mechanisms responsible for the blood pressure and heart rate lowering effects of pergolide in rats. The Journal of pharmacology and experimental therapeutics, 257(2), 643-650.
- Wood, M., Dubois, V., Scheller, D., et al. (2015). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British journal of pharmacology, 172(4), 1124-1137.
- Teva Canada Limited. (2021). Product Monograph: Pramipexole Dihydrochloride Tablets.
-
ResearchGate. (n.d.). Development of a Physiologically-Based Pharmacokinetic Model for Quantitative Interpretation of Transdermal Drug Delivery of Rotigotine, a Dopamine Agonist for Treating Parkinson's Disease | Request PDF. Retrieved from [Link]
- Gonzalez-Aramburu, I., & Chaudhuri, K. R. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Drugs, 75(15), 1737-1748.
- Fuller, R. W., & Clemens, J. A. (1981). Degree of selectivity of pergolide as an agonist at presynaptic versus postsynaptic dopamine receptors: implications for prevention or treatment of tardive dyskinesia. Journal of clinical psychopharmacology, 1(4), 204-208.
- Matuskey, D., Worhunksy, P., Correa, E., et al. (2014). Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. PloS one, 9(5), e96232.
-
Agilent Technologies. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Retrieved from [Link]
- Klüver, L., Tischbirek, C. H., Berling, E., et al. (2016). Activation of the glucocorticoid receptor rapidly triggers calcium-dependent serotonin release in vitro. CNS neuroscience & therapeutics, 22(9), 753-761.
-
ResearchGate. (n.d.). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors | Request PDF. Retrieved from [Link]
- Goa, K. L., & Langtry, H. D. (1997). Pergolide: a review of its pharmacology and therapeutic use in Parkinson's disease. CNS drugs, 7(4), 315-337.
- Goldstein, M., Lieberman, A., Lew, J. Y., et al. (1980). Interaction of pergolide with central dopaminergic receptors.
- Bendele, A. M., & Means, J. R. (1992). Anti-inflammatory activity of pergolide, a dopamine receptor agonist. The Journal of pharmacology and experimental therapeutics, 261(2), 659-666.
- Holmes, D. A., & He, H. (2015). Ratiometric analysis of Fura Red by flow cytometry: a technique for monitoring intracellular calcium flux in primary cell subsets. PloS one, 10(4), e0123233.
-
KEGG DRUG. (n.d.). Rotigotine. Retrieved from [Link]
-
Mad Barn. (2023, July 6). Prascend® (Pergolide) for Horses with PPID: Mechanism, Dosage & Side Effects. Retrieved from [Link]
Sources
- 1. Pramipexole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. pergolide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pramipexole - Wikipedia [en.wikipedia.org]
- 11. Pergolide : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of pergolide with central dopaminergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological, hemodynamic and autonomic nervous system mechanisms responsible for the blood pressure and heart rate lowering effects of pergolide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine Agonists and Impulse Control Disorders: A Complex Association - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. neurology.org [neurology.org]
- 17. Impulse Control | Parkinson's Foundation [parkinson.org]
- 18. Frontiers | Impulse Control Disorders and Dopamine-Related Creativity: Pathogenesis and Mechanism, Short Review, and Hypothesis [frontiersin.org]
- 19. Dopamine agonist withdrawal syndrome: implications for patient care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dopamine agonist withdrawal syndrome associated factors: A retrospective chart review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. jnnp.bmj.com [jnnp.bmj.com]
- 23. Dopamine agonist withdrawal syndrome — what do we really know? | Łobińska | Neurologia i Neurochirurgia Polska [journals.viamedica.pl]
- 24. madbarn.com [madbarn.com]
- 25. multispaninc.com [multispaninc.com]
- 26. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 29. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cosmobio.co.jp [cosmobio.co.jp]
- 31. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 33. resources.revvity.com [resources.revvity.com]
- 34. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 35. bu.edu [bu.edu]
- 36. agilent.com [agilent.com]
- 37. Activation of the glucocorticoid receptor rapidly triggers calcium‐dependent serotonin release in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets | PLOS One [journals.plos.org]
- 39. Rotigotine- | Adrenergic Receptor | Dopamine Receptor | TargetMol [targetmol.com]
- 40. researchgate.net [researchgate.net]
- 41. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
- 43. KEGG DRUG: Rotigotine [kegg.jp]
- 44. researchgate.net [researchgate.net]
- 45. Degree of selectivity of pergolide as an agonist at presynaptic versus postsynaptic dopamine receptors: implications for prevention or treatment of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 46. Anti-inflammatory activity of pergolide, a dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 47. Pergolide study | College of Veterinary Medicine [vetmed.umn.edu]
A Comprehensive Guide to the Safe Disposal of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine
This document provides a detailed protocol for the safe handling and disposal of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine, a crucial aspect of laboratory safety and environmental responsibility. As a substituted aminotetralin derivative, this compound is integral to various research and development endeavors, particularly in pharmaceutical sciences where such motifs are common.[1] Adherence to proper disposal procedures is not only a regulatory requirement but also a cornerstone of a robust safety culture. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and an understanding of the chemical's inherent properties.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
-
Aminotetralin Core: The parent compound, 1,2,3,4-Tetrahydronaphthalene, is classified as a skin and eye irritant, with potential aspiration toxicity and suspected carcinogenicity.[2] It is also recognized as being toxic to aquatic life with long-lasting effects.[2]
-
Aromatic Amine Group: Aromatic amines as a class are known for their potential toxicity, including methemoglobinemia, and some are recognized carcinogens.
-
Fluorine Substituent: The presence of a fluorine atom can alter the chemical's reactivity and metabolic pathways.[3][4] Fluorinated organic compounds can be persistent in the environment and may have unique toxicological profiles.[3][4][5] During thermal decomposition, there is a risk of forming hazardous gases like hydrogen fluoride.[6][7]
Given these characteristics, (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine must be treated as a hazardous chemical waste. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination and pose a risk to public health.[8][9]
| Potential Hazard | Associated Functional Group/Moiety | Rationale for Concern |
| Skin/Eye Irritation | Tetralin Core, Aromatic Amine | Similar compounds exhibit these properties.[2][10] |
| Carcinogenicity | Tetralin Core, Aromatic Amine | Suspected for the parent tetralin structure.[2] |
| Aquatic Toxicity | Tetralin Core | Known to be toxic to aquatic life with long-lasting effects.[2] |
| Environmental Persistence | Fluorinated Aromatic Structure | Organofluorine compounds can be resistant to degradation.[4][5] |
| Hazardous Decomposition | Fluorine Substituent | Potential to release hydrogen fluoride upon heating.[6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Tight-sealing safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A chemically resistant laboratory coat. For larger quantities or in case of a spill, a Tyvek or Tychem suit is recommended.[11]
-
Respiratory Protection: Handling should be done in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[12] If a fume hood is not available, a full-face respirator with appropriate cartridges for organic vapors is necessary.[11]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste, managed through your institution's Environmental Health and Safety (EHS) office.
Step 1: Waste Segregation
-
Solid Waste: Collect any solid (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[8][9]
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).[8][9] Do not mix with other incompatible waste streams.
-
Empty Containers: Any container that held the pure compound or its solutions must be treated as hazardous waste. The first rinse of the container should be collected as hazardous liquid waste.[9] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
Step 2: Waste Container Management
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical. Glass or high-density polyethylene is generally suitable.
-
Labeling: Label the waste container clearly with a "Hazardous Waste" label as soon as the first drop of waste is added.[8] The label must include:
-
The full chemical name: "(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine" (no abbreviations).
-
The concentration of the chemical in the waste.
-
An indication of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date the waste was first added to the container.
-
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[8][9]
Step 3: On-site Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[13]
-
The SAA should be in a secondary containment bin to prevent the spread of material in case of a leak.[8]
-
Store away from incompatible materials, heat sources, and direct sunlight.[8]
Step 4: Arranging for Disposal
-
Once the waste container is full (typically no more than ¾ full) or has been in storage for the maximum allowable time (check with your institution's EHS, often 12 months for academic labs), arrange for a pickup by your institution's hazardous waste management team.[8][13]
-
Follow your institution's specific procedures for requesting a waste pickup.
Spill Management and Decontamination
Accidental spills must be managed promptly and safely.
Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity.[14]
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[12]
Spill Cleanup Procedure:
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as described in Section 2.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[2][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb and Neutralize:
-
Collect Residue: Scoop the absorbed material or solid waste into a properly labeled hazardous waste container.[11][12]
-
Decontaminate the Area:
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Collect all cleaning materials (wipes, gloves, etc.) as hazardous waste.
-
For equipment that cannot be easily decontaminated, it may need to be disposed of as hazardous waste.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine waste.
Caption: Disposal workflow for (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine.
References
- 1,2,3,4-Tetrahydronaphthalene - SAFETY DATA SHEET. (2023, March 30).
- HF-9884 - Safety Data Sheet. (2026, March 6).
- Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination. (n.d.).
- SPILL MANAGEMENT AND DECONTAMINATION PROTOCOL FOR SMALL SCALE PESTICIDE SPILLS IN WAREHOUSES, DEPOTS AND STORES. (2023, March 1).
- Chemical Aspects of Human and Environmental Overload with Fluorine. (2021, March 16).
- Ordering Guidelines for Research Chemicals and Controlled Substances. (2025, August 19).
- 6-FLUORO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YLAMINE. (n.d.). NextSDS.
- 6-FLUORO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YLAMINE | 852804-23-0. (2025, July 16). Chemicalbook.
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
- Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
- 6-Fluoro-1,2,3,4-tetrahydronaphthalene | C10H11F | CID 76093. (n.d.). PubChem.
- Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). PMC.
- Controlled Substances and Precursor Chemicals for Research Program. (2024, January 15). ehs.uci.edu.
- (1R)-7-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride. (n.d.). Sigma-Aldrich.
- BASIC CLEAN-UP PROCEDURE Management of Spills of Blood or Body Fluids. (2014, December 2). Safety & Risk Services - The University of British Columbia.
- Hazardous Waste Disposal Guide. (n.d.). Research Areas - Dartmouth Policy Portal.
- Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. (2022, September 7). RSC Publishing.
- Naphthalene, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.
- SAFETY DATA SHEET - 2-Fluoro-6-methylnaphthalene. (2023, August 25). Fisher Scientific.
- SAFETY DATA SHEET - Triethylamine. (2024, February 27). FUJIFILM Wako Chemicals.
- Spills and Emergencies. (n.d.).
- Fluorinated Chemicals and the Impacts of Anthropogenic Use. (n.d.).
- Decontamination procedures for 4-Chlorobenzylidenemalononitrile spills. (n.d.). Benchchem.
- Guide for Chemical Substances and Labor
- The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. (2024, July 15). MDPI.
- Regulations for Hazardous Waste Generated at Academic Labor
- Chemical Properties of Naphthalene, 1,2,3,4-tetrahydro- (CAS 119-64-2). (n.d.). Cheméo.
- 6-Fluoro-4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinoline. (n.d.).
- SAFETY D
Sources
- 1. researchgate.net [researchgate.net]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. combi-blocks.com [combi-blocks.com]
- 7. The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study [mdpi.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. fishersci.be [fishersci.be]
- 11. croplife.co.za [croplife.co.za]
- 12. qmul.ac.uk [qmul.ac.uk]
- 13. epa.gov [epa.gov]
- 14. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 15. resources.rndsystems.com [resources.rndsystems.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine. This chiral amine is a valuable building block in pharmaceutical research, but its structure—combining an amine functional group with a fluorinated aromatic system—necessitates a robust and informed approach to personal safety. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protection.
Before beginning any work, you must consult the specific Safety Data Sheet (SDS) provided by the chemical supplier for the most accurate and comprehensive hazard information. [1]
Hazard Assessment: A Dual-Risk Profile
The primary hazards of (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine stem from its two key chemical features: the amine group and the fluoro-aromatic ring.
-
Amine Functionality: Amines as a class of organic compounds can be corrosive, irritant, and toxic.[2] Exposure can cause irritation to the skin, eyes, and respiratory tract.
-
Fluorinated Aromatic System: While stable under normal conditions, fluorinated organic compounds can decompose under high heat (e.g., in a fire) to produce extremely hazardous substances, including hydrogen fluoride (HF).[3][4] HF is a highly corrosive and toxic gas that can cause severe, deep-tissue burns that may not be immediately painful.[3][5]
| Potential Hazard | Route of Exposure | Description & Rationale |
| Skin & Eye Irritation/Corrosion | Dermal, Ocular | Direct contact with the amine can cause irritation or chemical burns. The severity depends on the concentration and duration of contact. |
| Respiratory Tract Irritation | Inhalation | Inhaling dust or vapors can irritate the mucous membranes and respiratory system. This is a primary concern when handling the solid compound.[6] |
| Acute Toxicity | Inhalation, Dermal, Ingestion | While specific toxicity data is limited, related aromatic amines can be harmful if absorbed through the skin, inhaled, or ingested.[2] |
| Hydrogen Fluoride (HF) Formation | Inhalation, Dermal | This is the most severe potential hazard. In the event of a fire or significant thermal decomposition, the compound can release hydrogen fluoride.[4] HF exposure requires immediate, specialized first aid.[3] |
The Core Protocol: Engineering Controls and Personal Protective Equipment (PPE)
Minimizing exposure is the cornerstone of safe chemical handling. This is achieved through a combination of engineering controls and appropriate PPE.[7]
Primary Engineering Control: The Chemical Fume Hood
All procedures involving (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood.[1][7] This is the most critical step in minimizing inhalation exposure to the chemical and any potential hazardous vapors.[8]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Detailed PPE Specifications
The following table outlines the minimum required PPE. Always select PPE based on a thorough risk assessment of your specific procedure.[9]
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Full-Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[8] A full-face shield must be worn over the goggles when handling larger quantities or when there is any risk of splashing, providing a critical second layer of protection.[8][10] |
| Hands | Double-Layered, Chemical-Resistant Gloves | Double-gloving with nitrile gloves is the recommended minimum.[11] For extended contact or handling larger quantities, an outer glove made of neoprene or another material with high resistance to aromatic amines should be considered. Always inspect gloves for damage before use and remove them before leaving the laboratory.[8] |
| Body | Flame-Resistant (FR) Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat, fully buttoned, must be worn at all times.[7] For procedures involving larger volumes or significant splash potential, a chemical-resistant apron worn over the lab coat is required to prevent skin contact and saturation of clothing.[11] |
| Respiratory | NIOSH-Approved Respirator (as needed) | All work should be done in a fume hood to avoid the need for respiratory protection.[8] If a procedure with a high risk of aerosolization cannot be contained (e.g., a large spill), a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (for decomposition products) is necessary. Use of respirators requires enrollment in your institution's respiratory protection program, including fit testing.[10][11] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the foot. Perforated shoes, sandals, or cloth sneakers offer inadequate protection against spills.[6] |
Emergency Preparedness and Response
Preparation is key to mitigating the consequences of an accident.[1] Ensure eyewash stations, safety showers, fire extinguishers, and appropriate spill kits are readily accessible.[12]
Spill Management Protocol
Immediate and correct action is crucial in the event of a spill.[8]
Caption: Step-by-step spill response workflow.
First Aid: Critical Actions
In case of any exposure, seek immediate medical attention and provide the SDS to the responding medical personnel.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[3][13] Do not delay in seeking medical attention.
-
Inhalation: Move the individual to fresh air immediately.[5]
-
Special Advisory for Burns/Thermal Exposure: In the event of a fire or decomposition, any resulting skin exposure or burn must be treated as a potential hydrofluoric acid (HF) burn .[3]
-
Immediately begin flushing with water.
-
While flushing, have another person call for emergency medical services and retrieve the laboratory's 2.5% calcium gluconate gel.
-
After flushing, liberally apply the calcium gluconate gel to the affected area.[3] This is a critical step to neutralize the fluoride ion and prevent severe tissue damage.
-
Decontamination and Waste Disposal
Proper disposal is a critical component of the chemical handling lifecycle.[12]
-
Decontamination: All glassware and equipment should be decontaminated by rinsing with a suitable solvent in the fume hood.
-
Waste Segregation: All waste containing (R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine, including contaminated PPE, spill cleanup materials, and reaction residues, must be collected in a designated, clearly labeled hazardous waste container.[14]
-
Waste Disposal: Amine and fluorinated compound waste streams can be particularly challenging to treat and must not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[14][15] Never dispose of this chemical down the drain.[14] All disposal must be in strict accordance with local, state, and federal regulations.[12]
References
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- Industrial Environments. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- BenchChem. (2025).
- Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5).
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- California Polytechnic State University. (n.d.).
- United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Technology C
- NextSDS. (n.d.). 6-FLUORO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YLAMINE.
- University of California, Riverside Environmental Health & Safety. (2015, July 22). Personal Protective Equipment Selection Guide.
- European Industrial Gases Association. (n.d.). Code of practice compressed fluorine and mixtures with inert gases.
- DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
- White Rose eTheses Online. (n.d.).
- Keasler, K. T., Zick, M. E., Stacy, E. E., Kim, J., Lee, J.-H., Aeindartehran, L., Runčevski, T., & Milner, P. J. (2023). Handling fluorinated gases as solid reagents using metal-organic frameworks. Science, 381(6665), 1455–1461.
- Books. (n.d.). 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process.
- Purdue University Department of Chemistry. (n.d.). Fluorine Safety.
- Chemicalbook. (2025, July 16). 6-FLUORO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YLAMINE | 852804-23-0.
- University of California, Berkeley Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization: towards a greener industrial process.
- MATERIAL SAFETY D
- Safety D
- NextSDS. (n.d.).
- NextSDS. (n.d.).
- Combi-Blocks, Inc. (2026, March 6).
- NextSDS. (n.d.).
- American Elements. (n.d.). 6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol.
- PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide.
Sources
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 4. fishersci.com [fishersci.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. falseguridad.com [falseguridad.com]
- 7. afd.calpoly.edu [afd.calpoly.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. epa.gov [epa.gov]
- 11. research.arizona.edu [research.arizona.edu]
- 12. saffronchemicals.com [saffronchemicals.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. technologycatalogue.com [technologycatalogue.com]
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
